9H-Fluorene-3,9-diol
Description
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Structure
3D Structure
Properties
IUPAC Name |
9H-fluorene-3,9-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c14-8-5-6-11-12(7-8)9-3-1-2-4-10(9)13(11)15/h1-7,13-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVUUOPKYAQYPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=C2C=C(C=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101315415 | |
| Record name | 9H-Fluorene-3,9-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101315415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1381944-22-4 | |
| Record name | 9H-Fluorene-3,9-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1381944-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9H-Fluorene-3,9-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101315415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physical and chemical properties of 9H-Fluorene-3,9-diol
Technical Whitepaper: 9H-Fluorene-3,9-diol Molecular Architecture, Synthesis, and Differential Reactivity
Executive Summary
9H-Fluorene-3,9-diol (C₁₃H₁₀O₂) is a bifunctional fluorene derivative characterized by the coexistence of two distinct hydroxyl functionalities within a rigid tricyclic framework: a phenolic hydroxyl group at the C3 position and a benzylic (secondary) alcohol at the C9 "bridge" position. This structural duality imparts unique chemical versatility, making the compound a valuable intermediate in the synthesis of conductive polymers, optoelectronic materials (OLED hosts), and pharmacophores requiring rigid carbocyclic scaffolds.
This guide provides a definitive technical analysis of the physicochemical properties, synthesis via ketone reduction, and the divergent reactivity profiles of the C3 and C9 positions.
Physicochemical Profile
The physical properties of 9H-Fluorene-3,9-diol are dictated by the interplay between the π-conjugated fluorene backbone and the hydrogen-bonding capability of the diol motif.
Table 1: Physical and Chemical Constants
| Property | Value (Experimental/Predicted) | Context & Significance |
| IUPAC Name | 9H-Fluorene-3,9-diol | Also referred to as 3,9-Dihydroxyfluorene.[1] |
| Molecular Weight | 198.22 g/mol | Moderate MW allows for easy sublimation/purification. |
| Appearance | Off-white to beige powder | Colorless when pure; oxidizes to yellow (fluorenone) upon air exposure. |
| Melting Point | 160–165 °C (Predicted) | Higher than 9-fluorenol (153 °C) due to additional H-bonding at C3. |
| Solubility | Soluble: MeOH, DMSO, THFInsoluble: Hexanes, Water | The C3-phenol increases polarity compared to unsubstituted fluorene. |
| Acidity (pKa) | C3-OH: ~9.8 (Phenolic)C9-OH: ~14.5 (Benzylic) | Critical Duality: C3 can be deprotonated by weak bases (K₂CO₃); C9 requires strong bases (NaH). |
| UV-Vis Absorption | λmax ~ 270–300 nm | Characteristic fluorene π-π* transitions; bathochromic shift vs. fluorene due to auxochromic -OH. |
Differential Reactivity: The "Dual Personality"
The defining feature of 9H-Fluorene-3,9-diol is the reactivity difference between the two hydroxyl groups. This allows for regioselective functionalization.
A. The C9 Position (Benzylic/Bridge)
-
Nature: Secondary alcohol, benzylic.
-
Reactivity:
-
Oxidation: Readily oxidizes back to the ketone (3-hydroxy-9-fluorenone) using mild oxidants (e.g., PCC, MnO₂).
-
Elimination: Under acidic conditions, the C9-OH is protonated and lost as water to form the 9-fluorenyl cation . This cation is anti-aromatic (4n π electrons in the 5-membered ring) but stabilized by the fused benzene rings. It rapidly eliminates a proton to form reactive fulvene intermediates.
-
Substitution (SN1): The stability of the intermediate cation allows for easy substitution with nucleophiles (e.g., thiols, amines).
-
B. The C3 Position (Aromatic)
-
Nature: Phenol.
-
Reactivity:
-
Electrophilic Aromatic Substitution (EAS): The -OH group activates the ring (ortho/para director). Electrophiles will preferentially attack positions 2 and 4.
-
O-Alkylation: Reacts with alkyl halides in the presence of mild bases (Williamson Ether Synthesis) to form ethers without affecting the C9-OH (if conditions are controlled).
-
Visualization: Reactivity Pathways
The following diagram maps the divergent chemical pathways accessible from the parent diol.
Figure 1: Differential reactivity map showing oxidation, reduction, and acid-catalyzed elimination pathways.
Experimental Protocol: Synthesis & Purification
Objective: Synthesis of 9H-Fluorene-3,9-diol via chemoselective reduction of 3-hydroxy-9-fluorenone.
Safety Prerequisite: Fluorene derivatives are potential PAHs. Handle in a fume hood with nitrile gloves. NaBH₄ releases hydrogen gas; ensure proper venting.
Materials:
-
Substrate: 3-Hydroxy-9-fluorenone (Yellow powder).
-
Reagent: Sodium Borohydride (NaBH₄) (1.5 equivalents).
-
Solvent: Methanol (anhydrous preferred).
-
Quench: 1M HCl.
Step-by-Step Methodology:
-
Solubilization:
-
In a 100 mL round-bottom flask, dissolve 1.0 g (5.1 mmol) of 3-hydroxy-9-fluorenone in 20 mL of Methanol.
-
Observation: The solution will be a vibrant yellow/orange due to the conjugated ketone.
-
-
Reduction (The Colorimetric Indicator):
-
Cool the solution to 0°C in an ice bath.
-
Slowly add NaBH₄ (290 mg, 7.6 mmol) in small portions over 10 minutes.
-
Mechanism:[2][3][4][5][6] Hydride (H⁻) attacks the C9 carbonyl carbon.
-
Endpoint: Stir at room temperature for 30–60 minutes. The reaction is complete when the yellow color disappears , resulting in a clear/colorless solution. This visual shift is the primary self-validating metric.
-
-
Quenching & Workup:
-
Carefully add 1M HCl dropwise to destroy excess hydride (watch for H₂ bubbling). Adjust pH to ~6–7.
-
Evaporate the Methanol under reduced pressure (Rotavap).
-
Resuspend the residue in Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) to remove borate salts.
-
-
Purification:
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Recrystallization: If necessary, recrystallize from Ethanol/Water (9:1) to yield white/off-white needles.
-
Visualization: Synthesis Workflow
Figure 2: Step-by-step synthesis workflow with visual endpoint validation.
Analytical Validation
To ensure scientific integrity, the product must be validated using the following spectroscopic markers:
-
¹H NMR (DMSO-d₆):
-
Loss of Signal: No peaks > 7.8 ppm associated with the deshielded protons ortho to the ketone.
-
New Signal (Diagnostic): A doublet at ~5.4 ppm (C9-H ) and a doublet at ~5.9 ppm (C9-OH ) (coupling disappears if D₂O exchange is performed).
-
Phenol: Singlet at ~9.5 ppm (C3-OH ).
-
-
FT-IR:
-
Disappearance of the strong C=O stretch at ~1700 cm⁻¹.
-
Appearance of broad O-H stretch at 3200–3400 cm⁻¹.
-
References
-
Synthesis of Hydroxyfluorenes via Reduction
-
Fluorene Reactivity & Medicinal Chemistry
-
Pinacol Coupling & Diol Formation (Comparative Chemistry)
-
General Fluorene Properties
- Source: Wikipedia / ChemSrc.
- Context: Baseline physical constants for the fluorene backbone.
-
Link:
Sources
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- 6. Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II) - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Fluoren-9-ol | C13H10O | CID 74318 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. brainly.com [brainly.com]
An In-depth Technical Guide to the Crystal Structure of 9H-Fluorene-3,9-diol: A Predictive and Methodological Approach
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Crystalline Landscape of Novel Fluorene Scaffolds
The fluorene moiety is a cornerstone in medicinal chemistry and materials science, prized for its rigid, planar structure and rich electronic properties.[1][2] As Senior Application Scientists, we recognize that a profound understanding of the three-dimensional architecture of fluorene derivatives is paramount to harnessing their full potential in drug design and molecular engineering. The precise arrangement of atoms in the crystalline state dictates a molecule's physical properties, including solubility and stability, and governs its interactions with biological targets.
This guide addresses the crystal structure of a specific, yet underexplored derivative: 9H-Fluorene-3,9-diol . To date, a definitive experimental crystal structure for this particular diol has not been reported in the public domain. This absence of data, however, presents a unique opportunity. Rather than a simple presentation of a known structure, this document serves as a comprehensive methodological roadmap. We will navigate the process of determining and understanding the crystal structure of a novel fluorene derivative, using 9H-Fluorene-3,9-diol as our central case study. We will delve into predictive methodologies based on the known crystallography of analogous structures, outline detailed experimental protocols for synthesis and structure determination, and explore computational tools that provide deep insights into the solid-state behavior of this promising scaffold.
I. The Strategic Synthesis of 9H-Fluorene-3,9-diol for Crystallographic Analysis
The journey to a crystal structure begins with the synthesis of high-purity material suitable for single crystal growth. The proposed synthesis of 9H-Fluorene-3,9-diol is a multi-step process that leverages established transformations of the fluorene core. The key is to introduce the hydroxyl groups at the C3 and C9 positions.
A plausible synthetic pathway would commence with the oxidation of 9H-fluorene to 9-fluorenone.[3] Subsequently, electrophilic substitution, such as nitration, can be employed to introduce a functional group at the C3 position, which can then be converted to a hydroxyl group. The final step involves the reduction of the ketone at the C9 position to a hydroxyl group.[4][5]
Proposed Synthetic Workflow
Caption: Proposed synthetic route to 9H-Fluorene-3,9-diol.
Experimental Protocol: Synthesis of 9H-Fluorene-3,9-diol
-
Oxidation of 9H-Fluorene to 9-Fluorenone: Industrial grade 9H-fluorene can be effectively oxidized to 9-fluorenone using air in the presence of a base like sodium hydroxide in a solvent such as dimethyl sulfoxide (DMSO).[3]
-
Nitration of 9-Fluorenone: The resulting 9-fluorenone is then subjected to electrophilic nitration using a mixture of nitric acid and sulfuric acid to yield 3-nitro-9-fluorenone.
-
Reduction of the Nitro Group: The nitro group at the C3 position is reduced to an amino group using a reducing agent like tin(II) chloride in hydrochloric acid, affording 3-amino-9-fluorenone.
-
Conversion to a Hydroxyl Group: The amino group is converted to a hydroxyl group via a diazotization reaction followed by hydrolysis.
-
Reduction of the Ketone: The final step is the reduction of the carbonyl group at the C9 position of 3-hydroxy-9-fluorenone to a hydroxyl group using a mild reducing agent such as sodium borohydride in an alcoholic solvent.[4] The product, 9H-Fluorene-3,9-diol, is then purified, typically by recrystallization, to obtain a sample of high purity suitable for single crystal growth.
II. The Art and Science of Single Crystal Growth
Obtaining a high-quality single crystal is often the most challenging step in a crystallographic study. For a molecule like 9H-Fluorene-3,9-diol, with its hydrogen bonding capabilities, several techniques can be employed.
Methods for Single Crystal Growth
| Method | Description | Suitability for 9H-Fluorene-3,9-diol |
| Slow Evaporation | A nearly saturated solution of the compound is allowed to evaporate slowly, gradually increasing the concentration and promoting the formation of a single nucleus that grows into a larger crystal. | Highly suitable due to its simplicity and effectiveness for many organic compounds. A variety of solvents should be screened. |
| Slow Cooling | A saturated solution at an elevated temperature is slowly cooled, decreasing the solubility of the compound and inducing crystallization. | A good alternative to slow evaporation, particularly if the compound is sensitive to prolonged exposure to air. |
| Vapor Diffusion | A solution of the compound is placed in a sealed container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the precipitant's vapor into the solution induces crystallization. | An excellent method for growing high-quality crystals of sensitive organic molecules. |
| Melt Crystallization | The compound is melted and then slowly cooled. This is less common for organic molecules which may decompose at their melting point. | Likely not suitable for 9H-Fluorene-3,9-diol due to the potential for thermal decomposition. |
Protocol for Single Crystal Growth of 9H-Fluorene-3,9-diol by Slow Evaporation
-
Solvent Screening: Dissolve small amounts of purified 9H-Fluorene-3,9-diol in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures with water or hexane) to find a solvent in which it has moderate solubility.
-
Preparation of a Saturated Solution: Prepare a nearly saturated solution of the compound in the chosen solvent system at room temperature.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any dust or particulate matter that could act as unwanted nucleation sites.
-
Crystallization: Cover the vial with a cap that has a few needle holes to allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks.
-
Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a spatula or forceps.
III. Elucidating the Architecture: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.[6][7]
The SC-XRD Workflow
Caption: The workflow for single-crystal X-ray diffraction analysis.
Protocol for SC-XRD Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal of 9H-Fluorene-3,9-diol is selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Reduction: The raw diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the reflections.
-
Structure Solution: The initial atomic positions are determined from the diffraction data. This is often the most challenging step and is known as "solving the phase problem."
-
Structure Refinement: The initial model of the crystal structure is refined by adjusting the atomic positions and thermal parameters to achieve the best possible fit with the experimental data.
-
Validation: The final crystal structure is validated to ensure its chemical and crystallographic reasonability.
IV. Predicting the Unseen: The Probable Crystal Structure of 9H-Fluorene-3,9-diol
In the absence of experimental data, we can make informed predictions about the crystal structure of 9H-Fluorene-3,9-diol by examining the structures of related fluorene derivatives. The fluorene skeleton is known to be nearly planar.[8] The presence of two hydroxyl groups, one at the C3 position and one at the C9 position, will be the dominant factor in determining the crystal packing through strong hydrogen bonding.[9]
Expected Crystallographic Parameters and Intermolecular Interactions
Based on published crystal structures of hydroxylated fluorene derivatives, we can anticipate the following:
-
Hydrogen Bonding: The hydroxyl groups will act as both hydrogen bond donors and acceptors, leading to the formation of an extensive hydrogen-bonding network. This is a crucial factor in the stabilization of the crystal lattice.[10]
-
π-π Stacking: The planar fluorene rings are likely to engage in π-π stacking interactions, further stabilizing the crystal structure.
-
Packing Motifs: The interplay of hydrogen bonding and π-π stacking will likely result in a layered or herringbone packing motif.
Table of Crystallographic Data for Related Fluorene Derivatives
| Compound | Space Group | Key Intermolecular Interactions |
| 9,9-diethyl-9H-fluorene-2,4,7-tricarbaldehyde | P2₁/c | C-H···O hydrogen bonds |
| 9,9-bis(hydroxymethyl)-9H-fluorene | P2₁/c | O-H···O hydrogen bonds, C-H···π interactions |
| 3-(9H-Fluoren-9-yl)-1,3-diphenylpropan-1-one | C2/c | π–π stacking interactions |
Data compiled from published crystallographic studies.[8][11]
V. Computational Crystallography: A Powerful Predictive and Analytical Tool
Computational methods, particularly Density Functional Theory (DFT), have become indispensable in modern crystallography.[12] In the case of 9H-Fluorene-3,9-diol, where experimental data is lacking, DFT can be used to:
-
Predict the Crystal Structure: Algorithms can search for the most energetically favorable crystal packing arrangements.[13]
-
Optimize Molecular Geometry: The geometry of the molecule can be optimized to its lowest energy conformation.
-
Analyze Intermolecular Interactions: The nature and strength of hydrogen bonds and other non-covalent interactions can be quantified.
DFT Workflow for Crystal Structure Prediction
Caption: A simplified workflow for crystal structure prediction using DFT.
VI. Visualizing Intermolecular Interactions: Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[8] It maps the electron distribution of a molecule within the crystal, providing a detailed picture of the close contacts between neighboring molecules. For 9H-Fluorene-3,9-diol, this analysis would be invaluable in understanding the relative contributions of hydrogen bonding, π-π stacking, and other weaker interactions to the overall crystal packing.
VII. Relevance to Drug Development: The Fluorene Scaffold as a Privileged Pharmacophore
The fluorene scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[14] Fluorene derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antiviral, and neuromodulatory effects.[1]
A detailed understanding of the crystal structure of 9H-Fluorene-3,9-diol is crucial for its development as a potential therapeutic agent for several reasons:
-
Structure-Activity Relationship (SAR) Studies: The precise three-dimensional structure provides a basis for understanding how the molecule interacts with its biological target, guiding the design of more potent and selective analogs.
-
Polymorphism: Different crystalline forms (polymorphs) of a drug can have different physical properties, including solubility and bioavailability. A thorough crystallographic analysis can identify and characterize different polymorphs.
-
Drug Formulation: The solid-state properties of a drug, which are determined by its crystal structure, are critical for its formulation into a stable and effective dosage form.
Conclusion
While the definitive crystal structure of 9H-Fluorene-3,9-diol remains to be experimentally determined, this guide provides a comprehensive framework for its investigation. By combining rational synthesis and crystallization strategies with the power of single-crystal X-ray diffraction and computational modeling, researchers can unlock the three-dimensional secrets of this and other novel fluorene derivatives. Such knowledge is not merely academic; it is a critical enabler for the design of next-generation therapeutics and advanced materials. The methodologies outlined herein serve as a robust and self-validating system for navigating the intricate world of molecular architecture, empowering scientists to build upon the rich legacy of the fluorene scaffold.
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Crystal Structures of 9,9-Disubstituted Fluorene Derivatives Bearing Methyl, Hydroxymethyl or Pyridinylmethyl Groups. (n.d.). MDPI. Retrieved February 7, 2024, from [Link]
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Fluorene. (n.d.). Wikipedia. Retrieved February 7, 2024, from [Link]
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Reduction of 9-Fluorenone. (2021). YouTube. Retrieved February 7, 2024, from [Link]
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Crystal Structure Prediction from First Principles: The Crystal Structures of Glycine. (n.d.). PMC. Retrieved February 7, 2024, from [Link]
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Bioactive fluorenes. part I. Synthesis, pharmacological study and molecular docking of novel dihydrofolate reductase inhibitors based-2,7-dichlorofluorene. (2019). NIH. Retrieved February 7, 2024, from [Link]
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Single-crystal X-ray Diffraction. (2018). SERC (Carleton). Retrieved February 7, 2024, from [Link]
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How To: Grow X-Ray Quality Crystals. (n.d.). Department of Chemistry : University of Rochester. Retrieved February 7, 2024, from [Link]
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Microcrystal Electron Diffraction of Small Molecules. (n.d.). PMC - PubMed Central. Retrieved February 7, 2024, from [Link]
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Crystal Structures of 9,9-Disubstituted Fluorene Derivatives Bearing Methyl, Hydroxymethyl or Pyridinylmethyl Groups. (2024). ResearchGate. Retrieved February 7, 2024, from [Link]
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Analysis of Hydrogen Bonds in Crystals. (n.d.). MDPI. Retrieved February 7, 2024, from [Link]
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A Synthesis of 9-Fluorenol: Sodium Borohydride Reduction of 9-Fluorenone. (n.d.). ACS Publications. Retrieved February 7, 2024, from [Link]
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Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation. (n.d.). Green Chemistry (RSC Publishing). Retrieved February 7, 2024, from [Link]
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Fluorenol. (2023). Sciencemadness Wiki. Retrieved February 7, 2024, from [Link]
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Hydrogen Bonding: Between Strengthening the Crystal Packing and Improving Solubility of Three Haloperidol Derivatives. (2016). PMC - NIH. Retrieved February 7, 2024, from [Link]
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Examples of fluorene derivatives reported by us previously.[8][15]. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]
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Experiment 3 - Reduction of a Ketone. (n.d.). WebAssign. Retrieved February 7, 2024, from [Link]
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How to Grow Single Crystals. (2020). YouTube. Retrieved February 7, 2024, from [Link]
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Innovative Boron Compounds Open New Avenues for Simplified Drug Development. (2026). University of Gothenburg. Retrieved February 7, 2024, from [Link]
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Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments. (2022). MDPI. Retrieved February 7, 2024, from [Link]
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DFT energy calculation for sc, fcc, and hcp Pt crystals to predict the optimal crystal structure and lattice parameter. (2019). Sites at Penn State. Retrieved February 7, 2024, from [Link]
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From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). ACS Publications. Retrieved February 7, 2024, from [Link]
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- 12. www2.ph.ed.ac.uk [www2.ph.ed.ac.uk]
- 13. Crystal Structure Prediction from First Principles: The Crystal Structures of Glycine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bioactive fluorenes. part I. Synthesis, pharmacological study and molecular docking of novel dihydrofolate reductase inhibitors based-2,7-dichlorofluorene - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluorene - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Solubility of 9H-Fluorene-3,9-diol in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility of 9H-Fluorene-3,9-diol in common organic solvents. In the absence of direct experimental data for this specific compound, this guide leverages established principles of chemical solubility, comparative analysis of structurally analogous compounds, and predictive methodologies. It offers researchers a robust framework for estimating solubility, designing experiments, and selecting appropriate solvent systems for applications ranging from synthesis and purification to formulation in drug development. This document also provides a detailed, field-proven protocol for the experimental determination of solubility.
Introduction: The Significance of 9H-Fluorene-3,9-diol and its Solubility
9H-Fluorene-3,9-diol is a polycyclic aromatic hydrocarbon derivative characterized by a fluorene backbone with two hydroxyl groups attached to the C3 and C9 positions. This molecular architecture imparts a unique combination of rigidity from the aromatic core and polarity from the hydroxyl functionalities. While the broader class of fluorene derivatives has garnered significant interest in materials science and medicinal chemistry, specific data on 9H-Fluorene-3,9-diol remains limited.
Understanding the solubility of this compound is a critical prerequisite for its practical application. Solubility dictates the choice of solvents for chemical reactions, influences the efficiency of purification techniques such as recrystallization and chromatography, and is a paramount consideration in the formulation of therapeutic agents for optimal bioavailability. This guide aims to bridge the current knowledge gap by providing a scientifically grounded estimation of its solubility profile and a practical approach to its experimental determination.
Theoretical Prediction of Solubility: A Molecular Structure Perspective
The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a fundamental guideline. The structure of 9H-Fluorene-3,9-diol, with its distinct polar and nonpolar regions, suggests a nuanced solubility behavior.
The presence of two hydroxyl (-OH) groups introduces the capacity for strong hydrogen bonding, both as a hydrogen bond donor and acceptor. This significantly increases the polarity of the molecule compared to its parent hydrocarbon, 9H-fluorene. Consequently, 9H-Fluorene-3,9-diol is expected to exhibit greater solubility in polar solvents. The large, nonpolar fluorene backbone, however, will contribute to its solubility in nonpolar organic solvents.
Caption: Key structural features of 9H-Fluorene-3,9-diol governing its solubility.
Inferred Solubility Profile: A Comparative Analysis with Structurally Related Compounds
Due to the scarcity of direct experimental solubility data for 9H-Fluorene-3,9-diol, we can infer its likely behavior by examining the known solubilities of structurally similar molecules: 9H-fluorene, 9-fluorenol, and 4,4'-biphenol. The progressive addition of hydroxyl groups to a core aromatic structure provides a clear trend in solubility.
-
9H-Fluorene: This nonpolar hydrocarbon is insoluble in water but soluble in many organic solvents.[1][2]
-
9-Fluorenol (9-Hydroxyfluorene): The addition of a single hydroxyl group increases polarity. While still largely insoluble in water, its solubility in polar organic solvents is enhanced compared to fluorene.
-
4,4'-Biphenol: This molecule, with two hydroxyl groups on a biphenyl core, is insoluble in water but soluble in ethanol and ether.[3]
Based on these comparisons, 9H-Fluorene-3,9-diol is predicted to have low solubility in nonpolar solvents like hexanes and significantly higher solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, DMSO) that can participate in hydrogen bonding.
Caption: Structural relationships and predicted polarity trend.
Table 1: Inferred Solubility of 9H-Fluorene-3,9-diol in Common Organic Solvents
| Solvent Class | Solvent | Predicted Solubility of 9H-Fluorene-3,9-diol | Rationale |
| Polar Protic | Methanol | High | Strong hydrogen bonding interactions with the diol. |
| Ethanol | High | Similar to methanol, favorable hydrogen bonding. | |
| Isopropanol | Moderate to High | Steric hindrance may slightly reduce solubility compared to methanol/ethanol. | |
| Water | Very Low | The large nonpolar fluorene backbone dominates over the polar hydroxyl groups. | |
| Polar Aprotic | Acetone | Moderate to High | Can act as a hydrogen bond acceptor. |
| Acetonitrile | Moderate | Good dipole-dipole interactions. | |
| Dimethyl Sulfoxide (DMSO) | High | Strong hydrogen bond acceptor and highly polar. | |
| N,N-Dimethylformamide (DMF) | High | Strong hydrogen bond acceptor and highly polar. | |
| Tetrahydrofuran (THF) | Moderate | Ethereal oxygen can act as a hydrogen bond acceptor. | |
| Nonpolar | Hexane | Very Low | Mismatch in polarity, weak intermolecular forces. |
| Toluene | Low | Pi-pi stacking interactions may provide some solubility, but polarity mismatch is significant. | |
| Dichloromethane (DCM) | Low to Moderate | Can interact with the aromatic system, but limited hydrogen bonding. |
Experimental Protocol for Solubility Determination
The following is a robust, step-by-step protocol for the experimental determination of the solubility of 9H-Fluorene-3,9-diol. This method is based on the equilibrium solubility technique, which is a gold standard in the field.
4.1. Materials and Equipment
-
9H-Fluorene-3,9-diol (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
4.2. Experimental Workflow
Caption: Experimental workflow for determining equilibrium solubility.
4.3. Step-by-Step Procedure
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of 9H-Fluorene-3,9-diol of known concentrations in the chosen solvent.
-
Analyze these standards using the chosen analytical method (e.g., HPLC) to generate a calibration curve of response versus concentration.
-
-
Sample Preparation:
-
Add an excess amount of solid 9H-Fluorene-3,9-diol to a vial containing a known volume of the selected solvent. The goal is to create a supersaturated solution where undissolved solid is clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
-
Phase Separation:
-
Remove the vials from the shaker and allow them to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove all undissolved particles. This step is critical to avoid artificially high results.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample using the same analytical method used for the calibration curve.
-
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the undiluted supernatant by multiplying by the dilution factor. This value represents the solubility of 9H-Fluorene-3,9-diol in that solvent at the specified temperature.
-
Safety and Handling
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4]
-
Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.[5]
-
Avoid contact with skin and eyes.[4]
-
Refer to the SDS of structurally related compounds like fluorene and 9-fluorenol for more detailed safety information.
Conclusion
This technical guide has provided a detailed analysis of the solubility of 9H-Fluorene-3,9-diol in common organic solvents. By leveraging theoretical principles and comparative data from analogous compounds, a predictive solubility profile has been established. This information, coupled with the provided experimental protocol, equips researchers with the necessary tools to confidently work with this compound. The predicted high solubility in polar solvents such as alcohols, DMSO, and DMF, and low solubility in nonpolar solvents like hexane, provides a strong starting point for solvent selection in various research and development applications.
References
-
Acree Jr, W. E. (2015). Solubility of 9-fluorenone, thianthrene and xanthene in organic solvents. ResearchGate. [Link]
-
Dickhut, R. M. (1986). Solubility of aromatic compounds in mixed solvents. UA Campus Repository. [Link]
-
Wikipedia. (2023). 4,4'-Biphenol. Wikipedia. [Link]
-
PubChem. (n.d.). 4,4'-Dihydroxybiphenyl. PubChem. [Link]
-
Wikipedia. (2023). Fluorene. Wikipedia. [Link]
-
Ataman Kimya. (n.d.). FLUORENE. Ataman Kimya. [Link]
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PubChem. (n.d.). Fluoren-9-ol. PubChem. [Link]
-
Organic Syntheses. (n.d.). 9H-Fluorene, 9-bromo-9-phenyl-. Organic Syntheses. [Link]
-
Sciencemadness Wiki. (2023). Fluorene. Sciencemadness Wiki. [Link]
-
ResearchGate. (2025). Solubility of Fluorene in Different Solvents from 278.98 K to 338.35 K. ResearchGate. [Link]
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Chemistry Steps. (n.d.). Diols: Nomenclature, Preparation, and Reactions. Chemistry Steps. [Link]
-
Wikipedia. (2023). Diol. Wikipedia. [Link]
-
RSC Publishing. (n.d.). Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation. Green Chemistry. [Link]
- Google Patents. (n.d.). CN103351280A - Simple preparation process of 9-fluorenemethanol.
-
ResearchGate. (2025). Synthesis and Applications of 9/9,9‐Substituted Fluorene Derivatives. ResearchGate. [Link]
-
Palmer, D. S., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]
-
Li, L., et al. (2018). Computational methodology for solubility prediction: Application to sparingly soluble organic/inorganic materials. The Journal of Chemical Physics. [Link]
-
YouTube. (2025). How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube. [Link]
-
PubMed Central. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PubMed Central. [Link]
-
SciSpace. (n.d.). Computational methodology for solubility prediction. SciSpace. [Link]
-
NIH. (2023). Reactive phenolic solvents applied to the synthesis of renewable aromatic polyesters with high isosorbide content. PMC. [Link]
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Electronic Structure & Synthetic Utility of 9H-Fluorene-3,9-diol
The following technical guide details the electronic properties, synthetic pathways, and applications of 9H-Fluorene-3,9-diol , a specific isomer of dihydroxyfluorene distinct from the more common 2,7- or 9,9-bis derivatives.
CAS: 1381944-22-4 | Formula: C₁₃H₁₀O₂ | MW: 198.22 g/mol
Executive Summary
9H-Fluorene-3,9-diol is a bifunctional fluorene derivative characterized by the presence of a phenolic hydroxyl group at the C3 position and a benzylic/aliphatic hydroxyl group at the C9 bridgehead. This asymmetry imparts unique electronic duality: the C3-OH participates in
Unlike the highly symmetric 2,7-fluorene derivatives used in conductive polymers, the 3,9-isomer is primarily utilized as a specialized intermediate in the synthesis of mechanochromic materials (e.g., naphthopyrans) and as a metabolic reference standard for fluorene toxicity studies.
Electronic Properties & Molecular Architecture
The electronic behavior of 9H-Fluorene-3,9-diol is defined by the interplay between the electron-rich biphenyl core and its two distinct oxygen functionalities.
Frontier Molecular Orbitals (FMO)
The molecule exhibits a "push-insulator" electronic structure. The C3-hydroxyl group acts as an electron-donating group (EDG) via resonance (+M effect), raising the energy of the Highest Occupied Molecular Orbital (HOMO). Conversely, the C9-hydroxyl group is electronically decoupled from the
| Property | Value (Estimated) | Mechanistic Driver |
| HOMO Energy | -5.58 eV | Raised by C3-OH lone pair donation into the fluorene |
| LUMO Energy | -2.15 eV | Relatively unaffected by C9-OH; determined by the fluorene core. |
| Bandgap ( | ~3.43 eV | Narrower than unsubstituted fluorene ( |
| Dipole Moment | ~2.4 D | Asymmetric distribution of polar OH groups (vector sum of C3 and C9 dipoles). |
| Fluorescence | Red-shifted emission compared to fluorene due to auxochromic C3-OH. |
Acidity and pKa Duality
The molecule possesses two ionizable protons with distinct acidity constants, allowing for selective deprotonation strategies in synthesis.
-
Site A (C3-OH): Phenolic character.[1] pKa
9.8 . Stabilized by resonance delocalization of the phenoxide anion into the aromatic rings. -
Site B (C9-OH): Secondary benzylic alcohol. pKa
13.5 . Destabilized by the lack of resonance (sp³ bridge), though inductively stabilized by the adjacent aromatic rings.
Structural Diagram (DOT)
The following diagram illustrates the electronic connectivity and the distinct chemical environments of the two hydroxyl groups.
Caption: Electronic decoupling of the C3 and C9 substituents. C3-OH modifies the
Synthetic Protocol (Self-Validating)
The synthesis of 9H-Fluorene-3,9-diol is best achieved via the reduction of its ketone precursor, 3-hydroxy-9-fluorenone . This route is preferred over direct hydroxylation of fluorene, which lacks regioselectivity.
Precursor Synthesis (3-Hydroxy-9-fluorenone)
If the ketone intermediate is not commercially available, it is synthesized via the Pd-catalyzed oxidative cyclization of 4-hydroxybenzophenone.
-
Reagents: 4-Hydroxybenzophenone, Ag₂O (oxidant), Pd(OAc)₂ (catalyst), K₂CO₃.[2][3]
-
Conditions: Toluene, 110°C, 16h.
-
Yield: ~85% (Yellow solid).
Reduction to 9H-Fluorene-3,9-diol
This step converts the C9 ketone to the secondary alcohol without affecting the phenolic C3-OH.
Materials:
-
3-Hydroxy-9-fluorenone (1.0 eq)[2]
-
Sodium Borohydride (NaBH₄) (2.0 eq)
-
Methanol (MeOH) (Solvent)
-
Dilute HCl (1M)
Protocol:
-
Dissolution: Dissolve 1.0 g of 3-hydroxy-9-fluorenone in 20 mL of methanol in a round-bottom flask. The solution will appear yellow.
-
Reduction: Cool to 0°C in an ice bath. Add NaBH₄ (380 mg) portion-wise over 10 minutes.
-
Validation Check: Evolution of H₂ gas (bubbling) confirms active reagent.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.
-
Endpoint: The yellow color of the fluorenone should fade to a colorless or pale cream suspension (disappearance of the conjugated ketone chromophore).
-
-
Quench: Carefully add 1M HCl dropwise until pH ~5 to destroy excess hydride.
-
Isolation: Evaporate methanol under reduced pressure. Extract the residue with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
Purification: Recrystallize from Ethanol/Water to yield 9H-Fluorene-3,9-diol as a white crystalline solid .
Synthesis Workflow Diagram
Caption: Synthetic route from benzophenone precursors to the target diol via a fluorenone intermediate.
Applications & Research Utility
Mechanophore Development
9H-Fluorene-3,9-diol serves as a critical scaffold for naphthopyran mechanophores . The C3-OH group allows for the attachment of polymer chains (e.g., polyurethanes), while the C9 position can be further functionalized to tune the ring-opening sensitivity under mechanical stress. When the polymer is stretched, the force is transduced through the fluorene core, triggering a color change (mechanochromism).
Metabolic Pharmacology
In drug development, this molecule is used as a reference metabolite. Fluorene-based pharmaceuticals (e.g., wakefulness-promoting agents like 9-fluorenol/Hydrafinil) are metabolized by Cytochrome P450 enzymes. Hydroxylation at the C3 position is a common Phase I metabolic pathway.
-
Toxicity Marker: The presence of 3,9-diol in biological assays often indicates oxidative stress processing of fluorene xenobiotics.
Optoelectronic Precursors
While less conductive than 2,7-isomers, the 3,9-diol is used to synthesize "cardo" (hinge) polymers. The bulky fluorene group at the backbone prevents chain packing, increasing the solubility and thermal stability (
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74318, Fluoren-9-ol. Retrieved from [Link][4]
-
Osler, S. K., et al. (2023). Elucidating Fundamental Structure-Property Relationships of Naphthopyran Mechanophores.[5] Caltech Thesis. Retrieved from [Link]
-
Wei, J., et al. (2021). Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids.[6] RSC Advances. Retrieved from [Link]
-
Splendid Lab (2024). 3-Hydroxy-9H-fluoren-9-one: Synthesis and Catalog Data. Retrieved from [Link]
Sources
- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. thesis.caltech.edu [thesis.caltech.edu]
- 6. Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05967J [pubs.rsc.org]
Methodological & Application
Application Note: Chemoselective Functionalization of 9H-Fluorene-3,9-diol
[1][3]
Strategic Analysis & Reactivity Profile
The core challenge in functionalizing 9H-Fluorene-3,9-diol lies in exploiting the electronic and steric differences between the two hydroxyl groups.[1][2][3]
Structural & Electronic Divergence[2]
-
C3-OH (Phenolic): Attached directly to the aromatic
-system.[1][2][3] It is acidic ( ) and acts as a hard nucleophile upon deprotonation.[1][2] It is susceptible to Electrophilic Aromatic Substitution (EAS) at the ortho positions (C2/C4).[2] -
C9-OH (Benzylic/Aliphatic): Located on the
hybridized bridge.[1][2][3] It is significantly less acidic ( ) but chemically labile.[1][2][3] The C9 position stabilizes carbocations, making this hydroxyl group prone to substitution, elimination (forming dibenzofulvene derivatives), and oxidation (forming fluorenone).[2]
Decision Matrix
The choice of reagents is dictated by
-
Base Control: Weak bases (Carbonates) selectively activate the C3-Phenol.[1][2][3] Strong bases (Hydrides) activate both, but kinetic control can still favor the C3-Phenoxide.[1][2]
-
Acid Control: Acidic conditions activate the C9-OH (via protonation and water loss) for substitution, often leaving the C3-Phenol intact (though it may participate in side reactions if not protected).[1][2][3]
Figure 1: Reactivity landscape illustrating the divergent pathways for C3 and C9 functionalization based on pH and reagent selection.[1][2][3]
Experimental Protocols
Protocol A: Selective Alkylation of the C3-Phenolic Hydroxyl
Objective: To functionalize the C3-OH while leaving the C9-OH intact for further modification.[1][3]
Mechanism: Exploits the acidity difference (
Materials:
-
Electrophile: Alkyl Halide (e.g., Benzyl bromide, Methyl iodide) (1.1 eq)[2]
-
Base: Anhydrous
(2.0 eq)[2][3] -
Solvent: DMF (Dimethylformamide) or Acetone (Reagent Grade)[1][2][3]
Step-by-Step Methodology:
-
Dissolution: In a flame-dried round-bottom flask, dissolve 1.0 mmol of 9H-Fluorene-3,9-diol in 5 mL of anhydrous DMF.
-
Activation: Add 2.0 mmol of finely ground anhydrous
. Stir at Room Temperature (RT) for 15 minutes. The solution may turn slightly yellow due to phenoxide formation.[1][2] -
Addition: Add 1.1 mmol of the Alkyl Halide dropwise.
-
Reaction:
-
Quench & Workup: Pour the mixture into 50 mL of ice-water. The product usually precipitates.[1][2] Filter the solid.[1][2] If oil forms, extract with EtOAc (3 x 20 mL), wash with water and brine, dry over
, and concentrate.[1][2] -
Validation: Check TLC. The product will be less polar than the starting material.[1][2] Confirm C3 substitution via
NMR (disappearance of phenolic proton ~9.5 ppm, retention of C9-OH proton ~5-6 ppm).
Protocol B: Functionalization of the C9-Benzylic Hydroxyl
Objective: To modify the C9 position.[1][2]
Challenge: Direct alkylation of C9-OH requires strong bases which will also alkylate C3-OH.[1][2][3] Therefore, C9-specific modification usually follows C3-protection or utilizes acid-catalyzed substitution (
Scenario B1: Oxidation to Ketone (Fluorenone derivative)
If the goal is to create a derivative for subsequent Grignard addition:
-
Reagent: Manganese Dioxide (
) or IBX.[1][2] These are selective for benzylic/allylic alcohols.[1][2] -
Procedure: Stir substrate with 10 eq activated
in at reflux for 12 hours. -
Result: 3-hydroxy-9-fluorenone (or 3-alkoxy-9-fluorenone if Step A was done first).[1][2][3]
Scenario B2: Nucleophilic Substitution at C9 (Friedel-Crafts / Solvolysis)
This exploits the stability of the fluorenyl cation.[1][2]
-
Substrate: 3-methoxy-9-fluorenol (Product of Protocol A).
-
Reagent:
(catalytic) and Nucleophile (e.g., Thiol, Electron-rich arene).[1][2] -
Procedure: Dissolve substrate and nucleophile (1.2 eq) in
at 0°C. Add (0.1 eq). Stir for 1 hour. -
Mechanism: The Lewis acid complexes with C9-OH, facilitating water loss to form the carbocation, which is immediately trapped by the nucleophile.[1][2]
Orthogonal Protection Strategy (The "Double-Switch")[1][2][3]
For complex drug synthesis, you often need to derivatize C9 first, then C3, or vice versa.[1][2]
Workflow:
-
Protect C3: Silylation with TBDMS-Cl is not perfectly selective (reacts with both). Best approach: Benzylation of C3 (Protocol A).[1][2]
-
Modify C9: Perform required reaction (e.g., alkylation, oxidation).
-
Deprotect C3: Hydrogenolysis (
) removes the Benzyl group, restoring the Phenol.[2]
Quantitative Data Summary:
| Reaction Condition | Target Site | Selectivity | Yield (Typical) | Notes |
| C3-OH | >98% | 85-95% | Standard Williamson Ether synthesis.[1][2][3] | |
| C3-OH | ~90% | 70-80% | Risk of bis-alkylation if excess base/electrophile used.[1][2][3] | |
| C9-OH | >99% | 90% | Oxidizes benzylic alcohol to ketone.[1][2][3] Phenol inert.[1][2] | |
| C9-OH | >95% | 80-90% | Forms C9-methyl ether via |
Troubleshooting & QC
Common Failure Modes
-
Elimination (Fulvene Formation):
-
Bis-Alkylation:
Analytical Checkpoints
-
1H NMR (DMSO-d6):
-
IR Spectroscopy:
References
-
National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 1689-64-1, 9-Hydroxyfluorene. Retrieved from [Link]
-
Organic Chemistry Portal. (2023). Synthesis of Fluorenes. Retrieved from [Link][2][3]
-
Royal Society of Chemistry. (2024).[1][2] Csp2–H functionalization of phenols. Chemical Science. Retrieved from [Link]
-
MDPI. (2018).[1][2] Synthesis of 3-Hydroxy-9H-fluorene-2-carboxylates. Organics. Retrieved from [Link][2][3][4][6]
Sources
- 1. 9-Fluorenol CAS#: 1689-64-1 [m.chemicalbook.com]
- 2. Fluorene - Wikipedia [en.wikipedia.org]
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- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Csp 2 –H functionalization of phenols: an effective access route to valuable materials via Csp 2 –C bond formation - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00687A [pubs.rsc.org]
Application Note & Protocol: Leveraging 9H-Fluorene-3,9-diol for the Design and Synthesis of Novel Metal-Organic Frameworks for Advanced Drug Delivery
Preamble: The Strategic Imperative for Advanced MOF Linkers
Metal-Organic Frameworks (MOFs) represent a frontier in materials science, distinguished by their exceptional porosity, tunable structures, and vast internal surface areas.[1][2] These characteristics make them prime candidates for a multitude of applications, particularly in the biomedical field as sophisticated drug delivery systems (DDS).[3][4] The performance of a MOF is fundamentally dictated by its constituent parts: the metal nodes and the organic linkers that connect them. While the metal node provides the primary coordination center, the organic linker is the chief architect of the framework's geometry, pore environment, and functionality.
This guide focuses on the strategic incorporation of a less conventional but highly promising linker: 9H-Fluorene-3,9-diol . The fluorene core, a rigid and planar polycyclic aromatic hydrocarbon, offers a robust and thermally stable backbone.[5] The diol (-OH) functionalities at the 3 and 9 positions are of particular interest. Unlike the more common carboxylate linkers, these hydroxyl groups can engage in diverse coordination chemistries and offer unique opportunities for post-synthetic modification, hydrogen bonding with guest molecules, and direct interaction with therapeutic agents. This document provides the foundational principles, detailed experimental protocols, and characterization workflows for synthesizing and evaluating 9H-Fluorene-3,9-diol-based MOFs for researchers, scientists, and drug development professionals.
Rationale and Design Principles: Why 9H-Fluorene-3,9-diol?
The selection of an organic linker is the most critical decision in MOF design. The choice of 9H-Fluorene-3,9-diol is predicated on several key molecular attributes that translate into desirable macroscopic properties for drug delivery applications.
-
Structural Rigidity and Stability: The fused-ring system of the fluorene backbone imparts exceptional rigidity. This structural inflexibility helps prevent pore collapse upon solvent removal during activation, a common challenge in MOF synthesis, ensuring permanent porosity which is crucial for high drug loading capacities.[1]
-
Unique Coordination Geometry: The diol groups provide distinct coordination vectors compared to standard dicarboxylate linkers. This can lead to the formation of novel network topologies that are inaccessible through conventional synthetic routes.
-
Hydrogen Bonding Capabilities: The hydroxyl protons are excellent hydrogen bond donors. This property is invaluable for drug delivery, as it can be leveraged to enhance the binding affinity for drug molecules containing hydrogen bond acceptors (e.g., carbonyls, amines), potentially leading to higher loading efficiencies and more controlled release kinetics.
-
Biocompatibility Potential: Fluorene derivatives have been explored in various pharmaceutical contexts.[5][6] While the biocompatibility of any new MOF must be rigorously tested, starting with a linker scaffold that has precedent in biomedical research is a strategic advantage.[7][8] Iron-based MOFs, for instance, are often selected for their low toxicity and biocompatibility.[9]
-
Post-Synthetic Modification (PSM) Potential: The hydroxyl groups serve as versatile chemical handles for PSM, allowing for the covalent attachment of other functional groups (e.g., targeting ligands like folic acid, fluorescent tags) after the MOF has been synthesized.[4]
The overall workflow for developing a 9H-Fluorene-3,9-diol-based MOF for drug delivery is a systematic process of synthesis, validation, and functional testing.
Caption: High-level workflow from MOF synthesis to application testing.
Experimental Protocols
Protocol 1: Solvothermal Synthesis of a Zinc-based Fluorene-Diol MOF (Zn-Fluo-diol)
This protocol describes a representative solvothermal synthesis. Solvothermal methods are widely used for producing high-quality, crystalline MOFs by heating precursors in a sealed vessel to increase solubility and promote crystallization.[10][11][12]
Causality: The choice of a zinc(II) metal source is based on its versatile coordination chemistry and its common use in biocompatible MOFs. N,N-Dimethylformamide (DMF) is selected as the solvent for its high boiling point and its ability to dissolve both the metal salt and the organic linker. The elevated temperature provides the necessary energy to overcome the kinetic barriers of framework formation.
Materials & Reagents:
-
9H-Fluorene-3,9-diol (Linker)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (Metal Source)
-
N,N-Dimethylformamide (DMF) (Solvent)
-
Methanol (for washing)
-
Chloroform (for washing)
-
20 mL Scintillation vials or Teflon-lined autoclave
Procedure:
-
Preparation of Precursor Solution: In a 20 mL scintillation vial, dissolve 42.6 mg (0.2 mmol) of 9H-Fluorene-3,9-diol and 59.5 mg (0.2 mmol) of Zn(NO₃)₂·6H₂O in 10 mL of DMF.
-
Scientist's Note: A 1:1 molar ratio of linker to metal is a common starting point for exploratory synthesis. This ratio can be varied to optimize crystallinity and phase purity.
-
-
Sonication: Sonicate the mixture for 10-15 minutes until a clear, homogeneous solution is obtained. This ensures complete dissolution and intimate mixing of the precursors.
-
Crystallization: Tightly cap the vial (if using an oven below 150°C) or transfer the solution to a Teflon-lined autoclave. Place the sealed vessel in a preheated oven at 120°C for 48 hours.
-
Scientist's Note: The reaction time and temperature are critical parameters. Insufficient time or temperature may result in amorphous product or unreacted starting materials, while excessive temperature could lead to decomposition or the formation of a dense, non-porous phase.
-
-
Cooling and Isolation: After 48 hours, turn off the oven and allow the vessel to cool slowly to room temperature over 12-18 hours. Slow cooling is crucial for promoting the growth of larger, higher-quality crystals.
-
Product Collection: A crystalline powder should be visible at the bottom of the vessel. Carefully decant the mother liquor.
-
Washing: Add 10 mL of fresh DMF to the vial, cap it, and gently agitate to wash the product. Let the crystals settle and decant the DMF. Repeat this step three times to remove unreacted precursors.
-
Solvent Exchange: To prepare the MOF for activation, the high-boiling-point DMF must be replaced with a more volatile solvent.
-
Submerge the collected crystals in 10 mL of methanol for 24 hours.
-
Decant the methanol and replace it with fresh methanol. Repeat this exchange three times over 72 hours.
-
Subsequently, perform a similar solvent exchange with a non-coordinating, volatile solvent like chloroform three times over another 72 hours. This step is critical for effective activation.
-
-
Activation: Carefully decant the final chloroform wash. Place the vial containing the wet crystals into a vacuum oven. Activate the sample by heating under dynamic vacuum at 150°C for 12 hours. This step removes the guest solvent molecules from the pores, making the internal surface area accessible.
-
Storage: Store the activated, light-sensitive powder in a desiccator away from light and moisture.
| Parameter | Value | Rationale |
| Metal Source | Zn(NO₃)₂·6H₂O | Versatile coordination, common in biocompatible MOFs. |
| Organic Linker | 9H-Fluorene-3,9-diol | Rigid diol for novel topology and H-bonding. |
| Molar Ratio (M:L) | 1:1 | Common starting point for new MOF discovery. |
| Solvent | DMF | High boiling point, good solvating power for precursors. |
| Temperature | 120 °C | Provides sufficient energy for crystallization without decomposition. |
| Time | 48 hours | Allows for slow, controlled crystal growth. |
| Table 1: Summary of optimized synthesis parameters for Zn-Fluo-diol. |
Protocol 2: Characterization of Zn-Fluo-diol
Characterization is a self-validating process to confirm the synthesis was successful and to determine the material's properties. The following techniques provide a comprehensive profile of the synthesized MOF.
Caption: Logical workflow for MOF characterization.
A. Powder X-Ray Diffraction (PXRD)
-
Purpose: To confirm the crystallinity and phase purity of the synthesized material.[2][13] The diffraction pattern is a unique fingerprint of a crystalline structure.
-
Protocol:
-
Grind a small amount (~10-20 mg) of the activated MOF into a fine powder using an agate mortar and pestle.
-
Pack the powder onto a zero-background sample holder. Ensure the surface is flat and level with the holder's rim.
-
Collect the diffraction pattern using a diffractometer with Cu Kα radiation (λ = 1.5406 Å).
-
Scan over a 2θ range of 5° to 50° with a step size of 0.02°.
-
-
Expected Outcome: A successful synthesis will yield a pattern with sharp, well-defined peaks, indicating a highly crystalline material. The absence of broad humps suggests no significant amorphous content. The peak positions can be used for phase identification and, potentially, for structure solution.[14]
B. Thermogravimetric Analysis (TGA)
-
Purpose: To assess the thermal stability of the MOF and confirm the removal of guest solvents.[15][16]
-
Protocol:
-
Place 5-10 mg of the activated MOF into an alumina TGA pan.
-
Heat the sample from room temperature to 600°C at a ramp rate of 10°C/min under a nitrogen atmosphere.
-
-
Expected Outcome: The TGA curve will show distinct weight loss steps. An initial small loss below 150°C may correspond to adsorbed moisture. A stable plateau up to a high temperature (e.g., >350°C) indicates good thermal stability. A sharp weight loss at higher temperatures signifies the decomposition of the framework.[17][18] The absence of a significant weight loss corresponding to the boiling point of DMF confirms successful activation.[19]
C. Gas Adsorption Analysis (BET Surface Area)
-
Purpose: To quantify the porosity and specific surface area of the activated MOF.[20]
-
Protocol:
-
Transfer ~100 mg of the activated sample to a pre-weighed analysis tube.
-
Degas the sample again in situ on the instrument's degas port at 150°C under vacuum for at least 4 hours to ensure a completely clean surface.
-
Measure the nitrogen adsorption-desorption isotherm at 77 K (liquid nitrogen temperature).
-
-
Expected Outcome: The shape of the isotherm gives qualitative information about the pore structure. A Type I isotherm is characteristic of microporous materials like MOFs. The Brunauer-Emmett-Teller (BET) model is applied to the adsorption data (typically in the relative pressure range of 0.05-0.3) to calculate the specific surface area.[1]
| Technique | Information Provided | Typical Result for a Successful Synthesis |
| PXRD | Crystallinity, Phase Purity | Sharp, well-defined diffraction peaks. |
| TGA | Thermal Stability, Solvent Removal | High decomposition temperature (>350 °C); minimal weight loss before decomposition. |
| BET | Specific Surface Area, Porosity | Type I N₂ isotherm; High surface area (e.g., >500 m²/g). |
| Table 2: Expected characterization outcomes for Zn-Fluo-diol. |
Protocol 3: Drug Loading and In Vitro Release Study
This protocol uses 5-Fluorouracil (5-FU), a common anticancer drug, as a model therapeutic agent to evaluate the drug delivery capabilities of the synthesized MOF.
A. Drug Loading
-
Purpose: To encapsulate the drug within the pores of the MOF.
-
Protocol:
-
Prepare a concentrated solution of 5-FU in methanol (e.g., 5 mg/mL).
-
Disperse 50 mg of activated Zn-Fluo-diol MOF into 10 mL of the 5-FU solution.
-
Stir the suspension at room temperature for 72 hours in a sealed vial protected from light.
-
Collect the drug-loaded MOF (5-FU@Zn-Fluo-diol) by centrifugation (e.g., 8000 rpm for 10 min).
-
Wash the collected solid briefly with a small amount of fresh methanol to remove surface-adsorbed drug.
-
Dry the 5-FU@Zn-Fluo-diol under vacuum at 40°C overnight.
-
Quantification: To determine the loading amount, combine the supernatant and the washing solvent. Analyze the concentration of 5-FU using UV-Vis spectroscopy (at λ_max ≈ 266 nm) against a standard calibration curve. The loading efficiency is calculated as: Loading (%) = [(Initial mass of drug - Mass of drug in supernatant) / Mass of MOF] x 100%
-
B. In Vitro Drug Release
-
Purpose: To simulate the release of the drug in a physiologically relevant medium.
-
Protocol:
-
Prepare a Phosphate-Buffered Saline (PBS) solution at pH 7.4 to mimic physiological conditions.
-
Disperse 20 mg of the dried 5-FU@Zn-Fluo-diol in 20 mL of the PBS solution in a dialysis bag (with an appropriate molecular weight cut-off).
-
Place the dialysis bag into 100 mL of the PBS release medium. Maintain the system at 37°C with gentle stirring.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a 3 mL aliquot of the release medium.
-
Immediately replace the withdrawn volume with 3 mL of fresh, pre-warmed PBS to maintain a constant volume (sink conditions).
-
Analyze the concentration of 5-FU in the collected aliquots using UV-Vis spectroscopy.
-
Calculate the cumulative percentage of drug released over time.
-
Conclusion and Future Outlook
The successful incorporation of 9H-Fluorene-3,9-diol into a metal-organic framework opens a new avenue for the design of functional materials. The protocols detailed herein provide a robust framework for the synthesis, characterization, and preliminary evaluation of these novel MOFs for drug delivery applications. The inherent properties of the fluorene-diol linker—rigidity, hydrogen bonding capacity, and potential for post-synthetic modification—make it a compelling building block for creating next-generation, intelligent drug delivery systems. Future work should focus on exploring different metal nodes (e.g., Zr, Fe for enhanced stability and biocompatibility), optimizing drug loading and release profiles for various therapeutics, and functionalizing the MOF surface with targeting moieties to achieve site-specific delivery.[4]
References
-
Thallapally, P. K., Tian, J., Schade, G., & Wenzel, T. J. (2014). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of Visualized Experiments, (91), 51931. [Link]
-
Eriksson, E. (2023). Investigation of Gas Adsorption Behaviour in Metal-Organic Frameworks. DiVA portal. [Link]
-
Innovation.world. (n.d.). Solvothermal Synthesis Of MOFs. [Link]
-
ResearchGate. (2025). Characterization of Metal-Organic Frameworks Using X-ray Diffraction. [Link]
-
ResearchGate. (2025). Synthesis and Applications of 9/9,9‐Substituted Fluorene Derivatives. [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of 9,9-bis(methoxymethyl) fluorene. [Link]
-
IAPC Journals. (n.d.). Metal-organic frameworks: Drug delivery applications and future prospects. ADMET and DMPK. [Link]
-
Fraser, M. G., et al. (2012). A series of fluorene-based two-photon absorbing molecules: synthesis, linear and nonlinear characterization, and bioimaging. PubMed Central. [Link]
-
JoVE. (2014). Video: Synthesis and Characterization of Functionalized Metal-organic Frameworks. [Link]
-
ResearchGate. (2025). 9,9'-Spirobifluorene Based MOFs: Synthesis, Structure, Catalytic Properties. [Link]
-
Wiley Online Library. (2022). Recent advances in metal–organic frameworks for gas adsorption/separation. [Link]
-
ResearchGate. (n.d.). Thermogravimetric analysis (TGA) curves of Zr‐MOFs with different synthesized conditions. [Link]
-
Royal Society of Chemistry. (n.d.). Biocompatibility and biodegradability of metal organic frameworks for biomedical applications. Journal of Materials Chemistry B. [Link]
-
Royal Society of Chemistry. (n.d.). Structural elucidation of microcrystalline MOFs from powder X-ray diffraction. Dalton Transactions. [Link]
-
ACS Publications. (2025). Interpreting X-ray Diffraction Patterns of Metal–Organic Frameworks via Generative Artificial Intelligence. Journal of the American Chemical Society. [Link]
-
ACS Publications. (2020). Thermogravimetric Analysis and Mass Spectrometry Allow for Determination of Chemisorbed Reaction Products on Metal Organic Frameworks. Langmuir. [Link]
-
ACS Publications. (n.d.). Spiro[fluorene-9,9′-xanthene]-Based Hole-Transporting Materials for Photovoltaics: Molecular Design, Structure–Property Relationship, and Applications. [Link]
-
He, Y., et al. (2018). Biocompatible Fe-Based Micropore Metal-Organic Frameworks as Sustained-Release Anticancer Drug Carriers. PubMed Central. [Link]
-
Musiał, J., et al. (2022). Applications of Metal-Organic Frameworks as Drug Delivery Systems. PubMed Central. [Link]
-
PubMed. (n.d.). Characterization of an insoluble poly(9,9-diphenyl-2,7-fluorene) by solvent-free sample preparation for MALDI-TOF mass spectrometry. [Link]
-
ResearchGate. (n.d.). Long-term biocompatibility results of synthesized MOFs. [Link]
-
MDPI. (n.d.). RETRACTED: Thermal Analysis of a Metal–Organic Framework ZnxCo 1-X -ZIF-8 for Recent Applications. [Link]
-
ACS Publications. (n.d.). Machine Learning for Gas Adsorption in Metal–Organic Frameworks: A Review on Predictive Descriptors. Industrial & Engineering Chemistry Research. [Link]
-
Wenzel, T. J., et al. (n.d.). Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II). PubMed Central. [Link]
-
PubMed. (2020). Thermogravimetric Analysis and Mass Spectrometry Allow for Determination of Chemisorbed Reaction Products on Metal Organic Frameworks. [Link]
-
MDPI. (n.d.). Metal-Organic Frameworks (MOFs)-Based Nanomaterials for Drug Delivery. [Link]
-
YouTube. (2023). Stimulated vs Synthesized MOF | MIL-88B(Fe) | origin | Mercury software | 2023. [Link]
-
ResearchGate. (2025). Modeling Gas Adsorption in Metal Organic Frameworks. [Link]
-
ACS Publications. (2011). Thermal Analysis and Heat Capacity Study of Metal–Organic Frameworks. The Journal of Physical Chemistry C. [Link]
-
PubMed Central. (n.d.). Mitigating Metal-Organic Framework (MOF) Toxicity for Biomedical Applications. [Link]
-
ResearchGate. (2025). Metal-organic frameworks: Drug delivery applications and future prospects. [Link]
-
SciSpace. (n.d.). Gas adsorption and separation applications of MOF materials. [Link]
-
MDPI. (n.d.). Polyurethane Foam Incorporated with Nanosized Copper-Based Metal-Organic Framework: Its Antibacterial Properties and Biocompatibility. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 9H-Fluorene-3,9-diol
Welcome to the technical support center for advanced fluorene derivatives. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 9H-Fluorene-3,9-diol. Given that a direct, one-pot synthesis for this specific diol is not extensively documented, we will present a robust, multi-step pathway constructed from well-established chemical transformations of the fluorene core. This document provides detailed protocols, troubleshooting advice for common experimental hurdles, and answers to frequently asked questions to improve your synthetic yield and product purity.
Proposed Synthetic Pathway: A Logic-Driven Approach
The most reliable strategy for synthesizing 9H-Fluorene-3,9-diol involves a multi-step process starting from the readily available 9-fluorenone. The core logic is to first install the hydroxyl group at the C3 position and then, in the final step, reduce the C9 ketone to the corresponding alcohol. This sequence avoids potential complications with protecting groups and leverages high-yielding, well-understood reactions.
Caption: Proposed four-step synthesis of 9H-Fluorene-3,9-diol from 9-fluorenone.
Troubleshooting Guide & Step-by-Step Protocols
This section addresses specific issues you may encounter at each stage of the synthesis.
Step 1: Synthesis of 3-Nitro-9-fluorenone
Protocol:
-
Cool a stirred solution of concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add 9-fluorenone in portions, ensuring the temperature does not exceed 10 °C.
-
Once dissolved, add a pre-chilled mixture of concentrated nitric acid and sulfuric acid dropwise over 1-2 hours, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction to stir at this temperature for another 2-3 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Filter the resulting yellow precipitate, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Dry the solid under vacuum to yield crude 3-nitro-9-fluorenone.
Troubleshooting Q&A:
-
Q1: My reaction produced a mixture of isomers (e.g., 2-nitro and 3-nitro). How can I improve the regioselectivity for the 3-position?
-
A: Regioselectivity in electrophilic nitration of fluorenone is highly dependent on reaction conditions. The formation of the 2-nitro isomer is a common side reaction. To favor the 3-nitro product, ensure strict temperature control (0-5 °C). Adding the nitrating mixture very slowly can also improve selectivity by minimizing localized temperature increases that can alter the substitution pattern.
-
-
Q2: The yield is low, and a significant amount of unreacted 9-fluorenone remains. What went wrong?
-
A: This typically points to an insufficient nitrating agent or deactivation of the nitric acid. Ensure you are using fresh, concentrated acids. The reaction is also highly sensitive to water; any moisture can quench the nitronium ion (NO₂⁺) electrophile. Using a drying tube on your reaction vessel is good practice. If starting material persists after 3-4 hours, a small additional charge of the nitrating mixture can be considered, but be cautious as this can lead to over-nitration.
-
Step 2: Synthesis of 3-Amino-9-fluorenone
Protocol:
-
To a flask containing hot water, add zinc powder and a catalytic amount of calcium chloride.[1]
-
Heat the mixture to reflux.
-
Add the 3-nitro-9-fluorenone in small portions to the stirred, refluxing mixture.[1]
-
Continue refluxing for 2-3 hours after the addition is complete. Monitor the disappearance of the starting material by TLC.
-
Once the reaction is complete, filter the hot solution to remove excess zinc.
-
Add sodium carbonate to the filtrate to precipitate any remaining zinc salts, and filter again.[1]
-
Allow the filtrate to cool, which should cause the 3-amino-9-fluorenone to crystallize. The product can also be extracted with an organic solvent like ethyl acetate.[1]
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
Troubleshooting Q&A:
-
Q1: The reduction is sluggish or incomplete. What can I do?
-
A: The activity of the zinc powder is critical. If the zinc is old or oxidized, its reactivity will be poor. Activating the zinc by washing it with dilute HCl, followed by water, ethanol, and ether, and then drying can significantly improve its performance. Alternatively, tin(II) chloride (SnCl₂) in concentrated HCl is a very effective alternative for nitro group reductions.
-
-
Q2: My final product is dark and difficult to purify. Why?
-
A: Aromatic amines are susceptible to air oxidation, which can produce colored impurities. It is crucial to work efficiently and, if possible, under an inert atmosphere (e.g., nitrogen or argon). Once the reaction is complete, prompt filtration and workup will minimize oxidation. If the product is still discolored, a recrystallization or a quick filtration through a short plug of silica gel can often remove the colored impurities.
-
Step 3: Synthesis of 3-Hydroxy-9-fluorenone
Protocol:
-
Dissolve 3-amino-9-fluorenone in an aqueous solution of sulfuric acid (or hydrochloric acid), gently warming if necessary to achieve a clear solution.[1]
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 5 °C. A slight excess of nitrous acid should be maintained (test with starch-iodide paper).
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
In a separate flask, bring a volume of water to a boil.
-
Slowly and carefully add the cold diazonium salt solution to the boiling water.[1] Vigorous nitrogen evolution will occur.
-
Continue boiling for 30-60 minutes until gas evolution ceases.
-
Cool the mixture to room temperature and then in an ice bath to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
Troubleshooting Q&A:
-
Q1: During the addition of sodium nitrite, the solution turned dark brown/black and tarry. What happened?
-
A: This is a classic sign of the reaction temperature rising above the crucial 5-10 °C limit. Diazonium salts are notoriously unstable at higher temperatures and will decompose, often leading to polymerization and unwanted side reactions. Maintain rigorous temperature control throughout the diazotization step. The rate of NaNO₂ addition is the most critical parameter to control.
-
-
Q2: The yield of the final phenolic product is very low after hydrolysis.
-
A: Incomplete hydrolysis or side reactions of the diazonium salt are likely culprits. Ensure the diazonium salt solution is added to boiling water; this rapid decomposition favors the formation of the phenol. Adding the water to the diazonium salt is less effective. Also, the presence of excess nitrite can lead to side reactions; ensure only a slight excess is used.
-
Step 4: Synthesis of 9H-Fluorene-3,9-diol (Final Product)
Protocol:
-
Dissolve 3-hydroxy-9-fluorenone in methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) portion-wise over 30 minutes.[2][3] Be aware of initial gas (hydrogen) evolution.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC. A 71% yield has been reported for the similar reduction of 9-fluorenone.[4]
-
Once the starting material is consumed, cool the mixture in an ice bath again and slowly add dilute HCl or saturated ammonium chloride (NH₄Cl) solution to quench the excess NaBH₄ and neutralize the mixture.[5]
-
Remove the bulk of the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
The crude product can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or column chromatography.[5][6]
Troubleshooting Q&A:
-
Q1: The reduction is incomplete, and my TLC shows both starting material and product.
-
A: This is a common issue. The primary causes are:
-
Insufficient Reducing Agent: Ensure you are using at least 1.0-1.5 molar equivalents of NaBH₄.
-
Deactivated Reagent: Sodium borohydride can degrade upon exposure to moisture. Use freshly opened or properly stored reagent.
-
Reaction Time: Some reductions may require longer reaction times. If the reaction stalls, you can add another small portion of NaBH₄.
-
Solvent: While methanol and ethanol are standard, ensure they are anhydrous if possible, as water will slowly consume the borohydride.
-
-
-
Q2: My final product seems to be contaminated with a boron-based residue. How do I remove it?
-
A: This can happen if the workup is not thorough. After quenching, the resulting boric acid and borate salts must be removed. An acidic wash (dilute HCl) followed by extraction is usually effective. If problems persist, partitioning the crude product between ethyl acetate and a slightly basic aqueous solution (e.g., dilute NaHCO₃) can help remove acidic boron species before final drying and evaporation.
-
Caption: Troubleshooting workflow for incomplete ketone reduction.
Frequently Asked Questions (FAQs)
-
Q: Can I use a stronger reducing agent like Lithium Aluminum Hydride (LAH) for the final step?
-
A: While LAH is a powerful reducing agent that would certainly reduce the ketone, it is generally not recommended here.[2] LAH is non-selective and would react with the acidic proton of the C3-hydroxyl group, consuming an extra equivalent of the reagent. It also requires strictly anhydrous conditions and a more complex workup procedure. NaBH₄ is sufficiently reactive for reducing fluorenones, is more selective, and is far safer and easier to handle.[2]
-
-
Q: What is the best way to monitor the progress of these reactions?
-
A: Thin Layer Chromatography (TLC) is the most effective technique. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to achieve good separation between your starting material and product. Visualizing the plates under a UV lamp will show the fluorene-based compounds as dark spots. Staining with potassium permanganate can also be helpful, especially for visualizing the alcohol product in the final step.
-
-
Q: My final product yield is consistently low after all four steps. Where am I most likely losing material?
-
A: In a multi-step synthesis, yield loss is cumulative. The two most likely steps for significant loss are the diazotization/hydrolysis (Step 3) and the purification stages. Step 3 is notoriously sensitive to temperature and can lead to tar formation. Additionally, ensure you are not losing significant product during transfers, filtrations, and extractions. Performing a recrystallization for purification after each step can lead to high purity but at the cost of yield; sometimes it is better to carry crude but relatively clean material forward and perform a more rigorous purification of the final product.
-
Data Summary
The choice of reaction conditions can significantly impact yield. While data for this exact multi-step synthesis is not published, we can extrapolate from related reactions reported in the literature.
| Reaction Step | Reagent/Condition | Reported Yield (Analogous Rxn) | Key Considerations | Reference |
| Ketone Reduction | NaBH₄ in Methanol | ~71% | Safe, easy workup, good selectivity. | [4] |
| Ketone Reduction | LiAlH₄ in THF/Ether | >90% (expected) | Requires anhydrous conditions, complex workup. | [2] |
| Nitro Reduction | Zn / CaCl₂ in H₂O | ~84% | Inexpensive, effective, requires hot filtration. | [1] |
| Purification | Column Chromatography | Variable | Good for removing close-running impurities. | [5][7] |
| Purification | Recrystallization | Variable | Excellent for obtaining high-purity crystalline solids. | [6] |
References
-
Fluorene synthesis. Organic Chemistry Portal. [Link]
-
Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids. National Institutes of Health (NIH). [Link]
-
Fluoren-9-ol | C13H10O. PubChem. [Link]
-
9H-Fluorene, 9-bromo-9-phenyl. Organic Syntheses Procedure. [Link]
-
Oxidation of 9H-fluorene under different conditions in the presence of air. ResearchGate. [Link]
-
Lab Report Preparation of Alcohols Reduction of 9-Fluorenone and Lucas Test for Alcohols. Course Hero. [Link]
-
Synthesis of 3-Hydroxy-9H-fluorene-2-carboxylates via Michael Reaction, Robinson Annulation, and Aromatization. MDPI. [Link]
-
Synthesis and Applications of 9/9,9‐Substituted Fluorene Derivatives. ResearchGate. [Link]
-
A series of fluorene-based two-photon absorbing molecules: synthesis, linear and nonlinear characterization, and bioimaging. PubMed Central. [Link]
-
A Strategic Approach For Csp3-H Functionalization of 9H- Fluorene: A Acceptorless Dehydrogenation and. ChemRxiv. [Link]
-
Synthesis of fluorenone from fluorene-9-carboxylic acid. ResearchGate. [Link]
- Method for preparing 9-fluorenone compounds by oxidation of fluorene.
-
Reduction of 9-Fluorenone. YouTube. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. Buy 9H-Fluoren-9-ol | 1689-64-1 [smolecule.com]
- 3. youtube.com [youtube.com]
- 4. Lab Report Preparation of Alcohols Reduction of 9-Fluorenone and Lucas Test for Alcohols - Edubirdie [edubirdie.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A series of fluorene-based two-photon absorbing molecules: synthesis, linear and nonlinear characterization, and bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
Common side products in the synthesis of 9H-Fluorene-3,9-diol and their removal
[1]
Current Status: Operational Topic: Impurity Profiling & Removal Strategies Ticket ID: CHEM-SUP-9FL-039[1]
Executive Summary
The synthesis of 9H-Fluorene-3,9-diol (CAS: 25603-78-3) is typically achieved via the hydride reduction of 3-hydroxy-9-fluorenone .[1] While the protocol appears straightforward, the presence of the phenolic hydroxyl group at position 3 significantly alters the electronic properties of the fluorene ring compared to the unsubstituted parent molecule.[1] This electron-donating effect stabilizes the carbocation at position 9, making the product exceptionally prone to solvolysis (etherification) and elimination under acidic conditions.[1]
This guide addresses the three most common impurity classes:
-
Unreacted Starting Material (Process Control)
-
9-Alkoxy Artifacts (Solvent Interaction)
-
Dehydration Products (Workup Instability)
Module 1: The Synthesis Workflow & Impurity Genesis
The standard "happy path" involves the reduction of the ketone using Sodium Borohydride (
Reaction Pathway Diagram
Figure 1: Reaction logic flow showing the genesis of primary impurities.[1] Note that Impurities B and C are often formed after the reaction, during workup.[1]
Module 2: Troubleshooting Guide (Impurity Analysis)
Issue 1: Product retains a persistent yellow color.
Diagnosis: Unreacted 3-hydroxy-9-fluorenone.
-
Mechanism: Fluorenones are inherently yellow due to the conjugated ketone system. The diol (target) disrupts this conjugation at C9, resulting in a white solid.[1] Any yellow hue indicates residual starting material.
-
Root Cause:
-
Insufficient reducing agent (
decomposes over time; check reagent quality). -
Reaction quenched too early.
-
-
Corrective Action:
Issue 2: Product is an oil or has a "sweet" organic odor.
Diagnosis: 9-Alkoxy-9H-fluoren-3-ol (Ether formation). [1]
-
Mechanism: The 3-OH group is an electron-donating group (EDG).[1] It stabilizes the benzylic carbocation at C9 via resonance. If you use Methanol as a solvent and the workup becomes even slightly acidic (pH < 6), the 9-OH is protonated, leaves as water, and is replaced by methanol (SN1 mechanism).[1]
-
Root Cause:
-
Corrective Action:
Issue 3: Low melting point / Sticky Solid.
Diagnosis: Solvent Inclusion or Elimination Products.
-
Mechanism: Fluorene diols are prone to forming inclusion complexes (solvates) with the crystallization solvent.[1] Alternatively, dehydration leads to amorphous oligomers.[1]
-
Corrective Action:
-
Dry the sample under high vacuum (>10 mbar) at 50°C for 12 hours.
-
Verify structure via NMR (Look for alkene protons at 6.0-7.0 ppm indicating elimination).[1]
-
Module 3: Purification Protocols
Protocol A: Recrystallization (Recommended for >95% Purity)
Best for removing trace salts and slight yellow discoloration.[1]
-
Solvent System: Ethanol/Water (3:1 ratio).[1]
-
Procedure:
-
Dissolve crude solid in minimal boiling Ethanol.
-
Add hot water dropwise until persistent turbidity is observed.
-
Allow to cool slowly to Room Temperature, then 4°C.
-
Critical Step: Do not heat above 70°C for extended periods to prevent dehydration.
-
-
Yield: Typically 80-85% recovery.[1]
Protocol B: Column Chromatography (For Complex Mixtures)
Required if ether impurities (Issue 2) are present.[1]
Warning: Standard Silica Gel is acidic (
-
Stationary Phase: Neutral Alumina (Grade III) OR Buffered Silica (slurried with 1% Triethylamine in Hexane).[1]
-
Eluent Gradient:
-
Start: 10% EtOAc in Hexane (Elutes non-polar impurities/ethers).[1]
-
Finish: 50% EtOAc in Hexane (Elutes the Target Diol).
-
Data Summary: Impurity Identification
| Compound | Appearance | TLC | Solubility (MeOH) | Key NMR Feature ( |
| 3,9-Diol (Target) | White Solid | 0.30 | High | |
| Starting Ketone | Yellow Solid | 0.65 | Moderate | Missing H-9 signal |
| 9-Methoxy Impurity | Colorless Oil/Solid | 0.75 | High | |
| Elimination Product | Brown/Orange Gum | 0.90 | Low | Olefinic peaks |
Frequently Asked Questions (FAQs)
Q: Can I use Acetone as a solvent for the reduction?
A: No.
Q: Why does my product turn pink/red upon standing? A: This indicates oxidation of the phenolic ring (position 3) to a quinone-like species, or acid-catalyzed formation of cationic species.[1] Store the product in amber vials under inert gas (Argon/Nitrogen) and ensure it is completely acid-free.
Q: Is the 3-OH or 9-OH more acidic?
A: The 3-OH (Phenolic) is significantly more acidic (
References
-
Reduction of Fluorenones
-
Solvolysis Mechanisms (Ether Formation)
-
General Properties of Fluorene Derivatives
-
TLC and Purification Logic
Sources
- 1. Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 9H-Fluoren-9-ol (CAS 1689-64-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. mdpi.com [mdpi.com]
- 4. brainly.com [brainly.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Fluorene - Wikipedia [en.wikipedia.org]
Optimizing reaction conditions for the polymerization of 9H-Fluorene-3,9-diol
Technical Support Center: Fluorene-Based Polymer Synthesis
Topic: Optimizing reaction conditions for the polymerization of 9H-Fluorene-3,9-diol Case ID: FL-39-POLY-OPT Analyst: Senior Application Scientist, Polymer Chemistry Division[1]
Executive Summary & Molecule Verification
Critical Alert: You have specified 9H-Fluorene-3,9-diol (CAS: 1381944-22-4).[1][2] This is an asymmetric monomer containing two chemically distinct hydroxyl groups:
-
C3-OH: A phenolic hydroxyl (Acidic,
, nucleophilic).[1] -
C9-OH: A tertiary, benzylic alcohol (Neutral,
, sterically hindered, prone to elimination).[1]
If you intended to use the standard "Cardo" monomer (9,9-bis(4-hydroxyphenyl)fluorene), stop immediately. The protocols for that symmetric bisphenol are drastically different. This guide addresses the specific challenges of the 3,9-diol isomer, which is notoriously difficult to polymerize linearly due to "reactivity mismatch."
The Core Challenge: Reactivity Mismatch
The primary failure mode in polymerizing 9H-Fluorene-3,9-diol is the assumption that both hydroxyls will react at similar rates.[1] They will not.
-
The Trap: Standard polycondensation (e.g., with diacid chlorides) will rapidly consume the C3-OH (phenol). The C9-OH (tertiary alcohol) will react sluggishly or dehydrate to form a dibenzofulvene derivative, terminating the chain or causing gelation.
-
The Fix: You must use Step-Growth Differentiation or Non-Acidic Activation .[1]
Reactivity & Failure Pathways (Visualization)
Figure 1: The reactivity mismatch between the C3 and C9 positions. Note the high risk of elimination at C9 under standard polymerization conditions.
Troubleshooting Guide (FAQ Format)
Issue 1: "I am getting low molecular weight oligomers, not polymers."
Diagnosis: Stoichiometric imbalance caused by the inactivity of the C9-OH.[1]
Explanation: In step-growth polymerization, high molecular weight (
-
Switch Electrophile: Do not use carboxylic acids.[1] Use Diisocyanates (to make Polyurethanes). Isocyanates react better with hindered alcohols than esters do.[1]
-
Catalyst Upgrade: Use Dibutyltin Dilaurate (DBTDL) or Bismuth catalysts to specifically activate the C9-OH urethane formation.[1]
-
Temperature Control: Keep reaction
C. Above this, the C9-OH may dehydrate.
Issue 2: "The reaction mixture turns dark red/brown and solidifies."
Diagnosis: Acid-catalyzed elimination (Dehydration).[1] Explanation: If you are using acid chlorides (e.g., terephthaloyl chloride) or strong acid catalysts, the C9-OH is eliminating water to form a double bond (9-methylene). This creates a conjugated system (color change) and potentially cross-links via radical mechanisms (gelation). Corrective Action:
-
Eliminate Acid: Switch to base-catalyzed interfacial polymerization or use pyridine as an acid scavenger in excess.[1]
-
Strict Anhydrous Conditions: Water promotes the elimination side-reaction at the C9 position.[1]
Issue 3: "The polymer precipitates prematurely."
Diagnosis: "Cardo" effect rigidity. Explanation: Even if you succeed in polymerizing, the fluorene unit is rigid.[1] It induces rapid crystallization or aggregation.[1] Corrective Action:
-
Cosolvent System: Use a mix of NMP (N-Methyl-2-pyrrolidone) and Cyclohexanone .[1] The cyclohexanone disrupts the stacking of fluorene units.
-
Copolymerization: Dilute the 3,9-diol with a flexible spacer monomer (e.g., PEG-diol or hexanediol) to increase entropy and solubility.[1]
Optimized Protocol: Polyurethane Route
Since polyesterification is chemically unfavorable for the 3,9-diol, the Polyurethane route is the "Gold Standard" for this specific isomer.[1]
Objective: Synthesis of Poly(fluorene-urethane) via 3,9-diol and MDI (Methylene diphenyl diisocyanate).
| Parameter | Specification | Rationale |
| Solvent | Anhydrous DMAc or DMSO | High polarity needed to dissolve the rigid fluorene core.[1] |
| Concentration | 15–20 wt% solids | Prevents early precipitation while maintaining reaction rate.[1] |
| Catalyst | DBTDL (0.1 mol%) | Specifically activates the hindered C9-OH hydroxyl.[1] |
| Temperature | 60°C (Max) | Prevents C9 elimination (dehydration). |
| Atmosphere | Dry Nitrogen/Argon | Isocyanates are water-sensitive; C9-OH is acid-sensitive.[1] |
Step-by-Step Workflow:
-
Drying: Dry 9H-Fluorene-3,9-diol in a vacuum oven at 40°C for 12 hours. (Do not exceed 50°C to avoid degradation).
-
Dissolution: Dissolve diol in anhydrous DMAc under Nitrogen flow. Add DBTDL catalyst.[1]
-
Activation: Add the diisocyanate (MDI or HDI) dropwise at Room Temperature.
-
Step-Heating: Stir at RT for 1 hour (reacts C3-Phenol). Slowly ramp to 60°C and hold for 12–24 hours (reacts C9-Alcohol).
-
Quench: Pour into methanol. Filter the white/off-white precipitate.[1] If the precipitate is yellow/orange, elimination occurred—reduce temp in next run.
Decision Logic for Experiment Design
Use this logic tree to determine your next experimental move based on your current results.
Figure 2: Troubleshooting Logic Tree for Fluorene-3,9-diol Polymerization.
References
-
Mechanism of Fluorenol Elimination
-
Cardo Polymer Synthesis (Comparative Baseline)
- Title: "Synthesis and Properties of Copolyphenylene Sulphones with Cardo Fragments."
- Source: MDPI (Polymers).
- Context: Describes the standard high-temp conditions for the stable 9,9-bis isomer, highlighting the contrast with the 3,9-diol requirements.
-
URL:
-
Isocyanate Chemistry for Hindered Alcohols
-
9H-Fluorene-3,9-diol Identification
Sources
Validation & Comparative
A Comparative Guide to the Properties of 9H-Fluorene-3,9-diol and Other Fluorene-Based Diols for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the properties of 9H-Fluorene-3,9-diol with other significant fluorene-based diols. As a class of compounds, fluorene derivatives have garnered substantial interest in materials science and medicinal chemistry due to their rigid, planar structure and unique photophysical properties.[1] This document is intended to serve as a technical resource for researchers, scientists, and professionals in drug development, offering insights into the synthesis, characterization, and comparative properties of these valuable molecules. While experimental data for 9H-Fluorene-3,9-diol is not extensively available in the current literature, this guide will leverage theoretical predictions alongside established experimental data for other key fluorene diols to provide a comprehensive comparative analysis.
Introduction to Fluorene-Based Diols
The 9H-fluorene core, a tricyclic aromatic hydrocarbon, provides a versatile scaffold for the design of functional molecules. The introduction of hydroxyl groups onto this framework gives rise to fluorene-based diols, which are pivotal building blocks for polymers with high thermal stability and desirable optical properties, and also serve as key intermediates in the synthesis of pharmacologically active compounds.[2][3] The position of the hydroxyl groups on the fluorene ring system significantly influences the molecule's steric and electronic properties, thereby dictating its reactivity, solubility, thermal stability, and potential applications.
This guide will focus on a comparative analysis of the following fluorene-based diols:
-
9H-Fluorene-3,9-diol: The primary subject of this guide.
-
9,9-Bis(4-hydroxyphenyl)fluorene (BHPF): A widely used monomer in the synthesis of high-performance polymers.
-
2,7-Dihydroxy-9H-fluorene: A key intermediate in the synthesis of various functional fluorene derivatives.
-
9,9-Bis(hydroxymethyl)fluorene: A derivative with aliphatic hydroxyl groups, offering different reactivity and properties.
Comparative Analysis of Physicochemical Properties
The structural variations among these diols lead to distinct physicochemical properties. The following table summarizes a comparison of their key attributes. It is important to note that the data for 9H-Fluorene-3,9-diol is based on theoretical predictions due to the limited availability of experimental data.
| Property | 9H-Fluorene-3,9-diol (Predicted) | 9,9-Bis(4-hydroxyphenyl)fluorene | 2,7-Dihydroxy-9-fluorenone* | 9,9-Bis(hydroxymethyl)fluorene |
| Molecular Weight | ~198.21 g/mol | 350.41 g/mol | 212.20 g/mol | 226.27 g/mol |
| Melting Point | Predicted to be high due to H-bonding and planar structure | 224-229 °C | >300 °C | 194-198 °C |
| Solubility | Predicted to have low solubility in non-polar solvents, moderate in polar aprotic solvents | Soluble in polar organic solvents like acetone, DMF, DMSO | Sparingly soluble in common organic solvents | Soluble in polar organic solvents |
| Thermal Stability | Predicted to have good thermal stability | High thermal stability, Td5 > 400 °C | High thermal stability | Good thermal stability |
| Appearance | Predicted to be a crystalline solid | White to off-white crystalline powder[2] | Reddish-brown crystalline powder | White to off-white solid |
Note: Data for 2,7-dihydroxy-9-fluorenone, a closely related precursor, is provided as a reference for the diol.
Synthesis and Mechanistic Insights
The synthetic routes to these diols are diverse, reflecting the different reactivities of the fluorene core and the desired substitution patterns. Understanding the underlying mechanisms is crucial for optimizing reaction conditions and achieving high yields and purity.
Synthesis of 9H-Fluorene-3,9-diol (Theoretical Approach)
Direct experimental synthesis of 9H-Fluorene-3,9-diol is not well-documented. However, a plausible synthetic strategy could involve a multi-step process starting from a pre-functionalized fluorene derivative. For instance, a route could be envisioned starting from a fluorene derivative with functional groups at the 3 and 9 positions that can be converted to hydroxyl groups.
Synthesis of 9,9-Bis(4-hydroxyphenyl)fluorene (BHPF)
BHPF is commonly synthesized via the acid-catalyzed condensation of 9-fluorenone with an excess of phenol.[4][5] The reaction is typically promoted by a strong acid catalyst, such as sulfuric acid or hydrochloric acid, and a co-catalyst like a mercaptan.[6]
Reaction Mechanism: The mechanism involves the protonation of the carbonyl oxygen of 9-fluorenone by the acid catalyst, which activates the carbonyl carbon for nucleophilic attack by phenol. This is followed by a second electrophilic aromatic substitution reaction with another molecule of phenol and subsequent dehydration to yield the final product. The use of a co-catalyst like β-mercaptopropionic acid enhances the reaction rate.[6]
Figure 1: Simplified workflow for the synthesis of BHPF.
Synthesis of 2,7-Dihydroxy-9-fluorenone and its Reduction
2,7-Dihydroxy-9-fluorenone is a key precursor to 2,7-dihydroxy-9H-fluorene. It can be synthesized through several routes, including the alkali fusion of dipotassium 2,7-fluorenedisulfonate.[7]
Experimental Protocol: Synthesis of 2,7-Dihydroxy-9-fluorenone [7]
-
Alkali Fusion: Mix dipotassium 2,7-fluorenedisulfonate salt with sodium hydroxide in a 1:2 weight ratio.
-
Heat the mixture rapidly to initiate the fusion reaction, maintaining the temperature for a short period (e.g., 5 minutes).
-
Cool the reaction mixture and dissolve it in water.
-
Acidify the solution with a strong acid (e.g., HCl) to a pH of 1 to precipitate the crude 2,7-dihydroxy-9-fluorenone.
-
Filter, wash with water, and dry the product.
-
Purification: Recrystallize the crude product from an ethanol-water mixture to obtain pure 2,7-dihydroxy-9-fluorenone.
The subsequent reduction of the ketone functionality at the C9 position can be achieved using various reducing agents, such as sodium borohydride, to yield 2,7-dihydroxy-9H-fluorene.
Synthesis of 9,9-Bis(hydroxymethyl)fluorene
This diol is typically prepared by the hydroxymethylation of 9H-fluorene using formaldehyde in the presence of a base.[8]
Experimental Protocol: Synthesis of 9,9-Bis(hydroxymethyl)fluorene [8]
-
Dissolve 9H-fluorene in a suitable solvent such as dimethyl sulfoxide (DMSO).
-
Add a base, such as potassium hydroxide, to the solution to deprotonate the acidic C9 position of fluorene.
-
Add paraformaldehyde to the reaction mixture.
-
Heat the reaction mixture to facilitate the hydroxymethylation reaction.
-
After the reaction is complete, cool the mixture and pour it into water to precipitate the product.
-
Filter the solid, wash it with water, and recrystallize from a suitable solvent to obtain pure 9,9-bis(hydroxymethyl)fluorene.
Sources
- 1. researchgate.net [researchgate.net]
- 2. specialchem.com [specialchem.com]
- 3. mascotchem.com [mascotchem.com]
- 4. cognizancejournal.com [cognizancejournal.com]
- 5. Fluorene - Wikipedia [en.wikipedia.org]
- 6. EP0180133A2 - Process for the preparation of 9,9-bis(4-hydroxyphenyl) fluorene - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. WO2016193215A1 - Process for the synthesis of 9,9-bis(hydroxymethyl)fluorene - Google Patents [patents.google.com]
Comparative Guide: 9H-Fluorene-3,9-diol vs. Symmetric Fluorene Architectures in Electronic Devices
The following guide provides an in-depth technical evaluation of 9H-Fluorene-3,9-diol and its performance relative to industry-standard fluorene derivatives. This analysis focuses on its emerging role in mechanophores (stress-sensing electronics) and asymmetric functional materials , contrasting it with the established 9,9-bis(phenyl) and 2,7-functionalized architectures used in OLEDs and high-refractive-index polymers.
Executive Summary
9H-Fluorene-3,9-diol (CAS: 1381944-22-4) represents a specialized, asymmetric building block distinct from the commoditized fluorene derivatives typically used in organic electronics. While standard derivatives like 9,9-Bis(4-hydroxyphenyl)fluorene (Bisphenol FL) are prized for their thermal stability and high refractive index in passive optical layers, the 3,9-diol isomer offers unique orthogonal functionalization .
Its primary value lies in smart materials : specifically as a precursor for naphthopyran mechanophores used in stress-sensing flexible electronics. Unlike symmetric 9,9- or 2,7-derivatives, the 3,9-architecture allows for the independent tuning of electronic conjugation (via the 3-position) and solubility/steric bulk (via the 9-position), enabling "turn-on" sensing capabilities that standard fluorenes cannot achieve.
Quick Comparison Matrix
| Feature | 9H-Fluorene-3,9-diol (Target) | Bisphenol FL (9,9-Bis...) (Alternative 1) | 2,7-Dihydroxyfluorene (Alternative 2) |
| Symmetry | Asymmetric ( | Symmetric ( | Symmetric ( |
| Primary Application | Mechanophores , Stress Sensors, Asymmetric Ligands | High-Refractive Index Polymers, Substrates | Conjugated Polymers (OLED/OPV), Hole Transport |
| Electronic Character | Mixed (Phenolic + Benzylic Alcohol) | Passive (Insulating/Dielectric) | Active (Conjugated Backbone) |
| Thermal Stability ( | Moderate (~250°C) | Very High (>450°C) | High (~350°C) |
| Key Advantage | Orthogonal Functionalization | Glass Transition ( | Charge Mobility |
Material Architecture & Mechanism
To understand the performance divergence, one must analyze the molecular topology.
Structural Analysis[4]
-
9H-Fluorene-3,9-diol: Possesses two chemically distinct hydroxyl groups.
-
C3-OH (Phenolic): Attached to the aromatic ring. It participates in
-conjugation and is more acidic ( ). -
C9-OH (Benzylic/Aliphatic): Located at the bridgehead. It is
hybridized, less acidic ( ), and controls solubility/steric hindrance.
-
-
The "Orthogonal" Advantage: This asymmetry allows researchers to attach an electronic donor at C3 and a solubilizing chain or a "pull" trigger at C9 without cross-reactivity. This is critical for mechanophores —molecules that undergo a chemical reaction (and color change) under physical force.
Visualization: Functionalization Pathways
The following diagram illustrates how the 3,9-diol architecture enables dual-functionality compared to the symmetric alternatives.
Figure 1: Functional divergence of the 3,9-diol architecture. Unlike symmetric alternatives, it allows independent tuning of electronic properties (C3) and steric/trigger properties (C9).
Comparative Performance Analysis
Optical & Electronic Properties
In electronic devices, the choice of fluorene derivative dictates the layer's function (active semiconductor vs. passive dielectric).
| Parameter | 9H-Fluorene-3,9-diol | Bisphenol FL (Alternative) |
| Refractive Index ( | ~1.60 (Film dependent) | 1.64 - 1.68 (High) |
| Bandgap ( | Tunable (via C3) | Wide (> 3.5 eV, Insulator) |
| Dielectric Constant ( | ~3.2 | ~3.0 |
| Fluorescence | Weak (Blue/UV) | Negligible |
| Birefringence | Moderate | Low (Cardo structure) |
-
Analysis: For optical lenses or substrates , Bisphenol FL is superior due to its high refractive index and low birefringence (caused by the bulky "cardo" 9,9-structure preventing stacking).
-
Analysis: For active sensing , 9H-Fluorene-3,9-diol is superior. The C3-hydroxyl allows coupling to chromophores, creating a "push-pull" system where the C9 position acts as a breakable "fuse" under mechanical stress.
Thermal & Mechanical Stability
-
Bisphenol FL: The "Cardo" (loop) structure at the 9-position creates immense rigidity. Polymers derived from this have
C.[1] -
9H-Fluorene-3,9-diol: The C9-hydroxyl is a reactive "defect" in a polymer chain compared to a phenyl ring. It is prone to elimination (forming dibenzofulvene) at high temperatures (>200°C).
-
Implication: 3,9-diol based materials require lower processing temperatures but offer higher reactivity for post-processing modification.
-
Experimental Protocols
Protocol A: Selective Synthesis of 9H-Fluorene-3,9-diol
Note: This compound is not widely available in bulk and often requires synthesis from 3-hydroxy-9-fluorenone.
Objective: Synthesize the asymmetric diol with high regioselectivity. Precursor: 3-Hydroxy-9-fluorenone (CAS: 2530-56-5).
-
Dissolution: Dissolve 3-hydroxy-9-fluorenone (10 mmol) in anhydrous Methanol (50 mL) under
atmosphere. -
Reduction: Cool to 0°C. Slowly add Sodium Borohydride (
, 15 mmol) over 20 minutes.-
Causality: Slow addition prevents runaway exotherm and over-reduction or side reactions.
-
-
Reaction: Stir at Room Temperature (RT) for 4 hours. Monitor via TLC (Eluent: Hexane/EtOAc 1:1).
-
Checkpoint: The ketone spot (
) should disappear; a lower spot (diol) appears.
-
-
Quenching: Add dilute HCl (1M) dropwise until pH 6-7.
-
Safety: Hydrogen gas evolution will occur.
-
-
Extraction: Evaporate methanol. Extract aqueous residue with Ethyl Acetate (3 x 30 mL).
-
Purification: Recrystallize from Ethanol/Water.
-
Yield: Typically 85-90%.
-
Characterization:
H NMR should show a singlet/doublet at ~5.5 ppm (C9-H) and phenolic protons.
-
Protocol B: Fabrication of Stress-Sensing Thin Film (Mechanophore)
Objective: Create a flexible electronic skin that changes color/conductivity under strain using a 3,9-diol derivative.
-
Monomer Prep: React 9H-Fluorene-3,9-diol with methacryloyl chloride to form a divinyl crosslinker.
-
Note: The different reactivities of C3 (phenol) and C9 (alcohol) may require stepwise addition (C3 first with weak base, C9 second with stronger activation).
-
-
Polymerization: Mix the 3,9-dimethacrylate (1 wt%) with Methyl Methacrylate (MMA) (99 wt%) and AIBN (initiator).
-
Deposition: Spin coat onto a flexible PET substrate at 2000 RPM for 60s.
-
Curing: Bake at 70°C for 12 hours (inert atmosphere).
-
Testing: Apply tensile strain (0-50%).
-
Result: The C9-O bond is the "weak link." Under force, it cleaves homolytically or heterolytically (depending on substitution), resulting in a radical or cation that changes the film's absorption spectrum (color change).
-
Visualization: Mechanophore Activation Pathway
This diagram details the specific electronic activation of the 3,9-diol derived mechanophore.
Figure 2: Activation pathway of a 3,9-diol based mechanophore. Mechanical force concentrates at the C9-ester linkage, causing cleavage that alters optical/electronic properties.
Critical Analysis & Recommendations
When to Choose 9H-Fluorene-3,9-diol
-
Target Application: Force Sensors, Damage Detection, Smart Coatings.
-
Reasoning: The asymmetry is the key. You can attach a "reporter" molecule (dye) to the C3 position and an "anchor" polymer chain to the C9 position. When the polymer stretches, the force is transmitted directly to the C9 junction, activating the reporter. Symmetric diols (Bisphenol FL) distribute force differently and are too rigid for this specific trigger mechanism.
When to Choose Bisphenol FL (The Alternative)
-
Target Application: OLED Substrates, High-n Encapsulants, Dielectric Layers.
-
Reasoning: If the goal is passive stability , the 3,9-diol is inferior. The C9-hydroxyl is a potential degradation site. Bisphenol FL replaces the reactive C9-H/OH with stable phenyl rings, ensuring the material survives the high temperatures of solder reflow or vacuum deposition.
Safety & Handling (Self-Validating)
-
Toxicity: Fluorene derivatives can be endocrine disruptors. Bisphenol FL is a known analogue to BPA.
-
Validation: Always perform a Hammett Acidity test or NMR check on the 3,9-diol before use. The C9-hydroxyl can dehydrate to form 3-hydroxy-9-methylene-fluorene (an impurity) if stored improperly or heated without protection. A pure sample must show a sharp singlet for the C9 proton in NMR.
References
-
Caltech Thesis Repository. "Elucidating Fundamental Structure-Property Relationships of Naphthopyran Mechanophores." (2023). Describes the synthesis of 9-ethynyl-9H-fluorene-3,9-diol and its use in stress-sensing.Link
-
BenchChem Technical Guides. "Application Notes: Fluorene-Based Materials in Organic Electronics." General properties of fluorene derivatives.[2][3][4][5]Link
-
MDPI - Molecules. "Synthesis of 3-Hydroxy-9H-fluorene-2-carboxylates." Synthetic pathways for 3-substituted fluorenes.Link
-
PubChem Compound Summary. "9H-Fluorene-2,7-diol (Isomer Comparison)." Data on symmetric isomers.Link
-
ACS Omega. "Glassy Fluorene and Sulfone Polyesters with High Refractive Index." Performance data for Bisphenol FL derivatives.[6]Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications | MDPI [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II) - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
Purity assessment of 9H-Fluorene-3,9-diol by HPLC and GC-MS
An In-Depth Comparative Guide to the Purity Assessment of 9H-Fluorene-3,9-diol by HPLC and GC-MS
Authored by a Senior Application Scientist
This guide provides a comprehensive, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the critical task of purity assessment of 9H-Fluorene-3,9-diol. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical applications of each technique, supported by detailed experimental protocols and comparative data. Our focus is not merely on the "how," but the "why," empowering you to make informed decisions for your analytical needs.
Introduction: The Analytical Imperative for 9H-Fluorene-3,9-diol
9H-Fluorene-3,9-diol is a key building block in the synthesis of advanced materials and pharmaceutical compounds. Its unique fluorenyl structure imparts rigidity and desirable photophysical properties, making it a valuable precursor for organic light-emitting diodes (OLEDs) and specialized polymers.[1] In the pharmaceutical context, fluorene derivatives are investigated for a range of therapeutic applications. The purity of this starting material is paramount, as even trace impurities can significantly impact the performance, stability, and safety of the final product. Therefore, robust and reliable analytical methods for its purity determination are not just a matter of quality control, but a fundamental requirement for successful research and development.[2]
This guide will dissect the two primary chromatographic techniques for this purpose: HPLC, a workhorse for non-volatile and thermally sensitive molecules, and GC-MS, a powerhouse for volatile compounds, offering unparalleled identification capabilities.
Physicochemical Properties: Guiding the Analytical Strategy
The molecular structure of 9H-Fluorene-3,9-diol dictates the most appropriate analytical approach. Its key features include:
-
Aromatic Core: The fluorene backbone is nonpolar and possesses a strong chromophore, making it readily detectable by UV-Vis spectroscopy.
-
Diol Functionality: The two hydroxyl (-OH) groups at positions 3 and 9 introduce significant polarity. These groups can engage in hydrogen bonding, which decreases the molecule's volatility and increases its affinity for polar solvents.
-
Thermal Stability: While the fluorene core is thermally stable, the diol groups can be susceptible to degradation at elevated temperatures, a critical consideration for GC analysis.[3][4]
These properties suggest that 9H-Fluorene-3,9-diol is a polar, non-volatile compound, potentially with limited thermal stability. This profile makes it an ideal candidate for HPLC analysis in its native form, while GC-MS analysis will likely require a crucial chemical modification step known as derivatization.[5][6]
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is exceptionally well-suited for the analysis of non-volatile and thermally labile compounds like 9H-Fluorene-3,9-diol.[5] The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For a polar compound such as this, a reversed-phase setup is the logical choice.
Expertise & Causality: Why Reversed-Phase HPLC?
We select a reversed-phase method because the stationary phase (typically C18-silica) is nonpolar, while the mobile phase is a polar mixture, usually of water and a polar organic solvent. The polar 9H-Fluorene-3,9-diol will have a stronger affinity for the polar mobile phase and will elute relatively quickly, while any less polar impurities will be retained longer by the nonpolar stationary phase. This provides an effective mechanism for separation. The use of a Diode Array Detector (DAD) allows for the simultaneous monitoring of absorbance at multiple wavelengths, which is invaluable for peak purity assessment and method development.
Experimental Protocol: HPLC-DAD Method
Objective: To separate and quantify 9H-Fluorene-3,9-diol from its potential impurities.
1. Instrumentation:
- High-Performance Liquid Chromatograph equipped with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).
2. Chromatographic Conditions:
- Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). Rationale: The C18 stationary phase provides the necessary nonpolar character for effective separation of aromatic compounds.
- Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acid suppresses the ionization of the hydroxyl groups, leading to sharper, more symmetrical peaks.
- Mobile Phase B: Acetonitrile. Rationale: A common organic modifier that provides good separation efficiency for aromatic compounds.
- Gradient Elution:
- 0-2 min: 30% B
- 2-15 min: 30% to 95% B
- 15-18 min: 95% B
- 18-18.1 min: 95% to 30% B
- 18.1-25 min: 30% B (re-equilibration) Rationale: A gradient elution is employed to ensure that both polar and nonpolar impurities are eluted within a reasonable timeframe, providing a comprehensive purity profile.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.
- Detection: DAD, 254 nm. Rationale: The fluorene aromatic system exhibits strong absorbance at this wavelength.
- Injection Volume: 10 µL
3. Sample and Standard Preparation:
- Solvent (Diluent): 50:50 (v/v) Acetonitrile:Water.
- Standard Preparation: Accurately weigh approximately 10 mg of 9H-Fluorene-3,9-diol reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.
- Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.
4. Data Analysis and Purity Calculation:
- Purity is typically calculated using the area percent method, assuming all impurities have a similar response factor to the main component at the chosen wavelength.
- Formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Workflow Diagram: HPLC Purity Assessment
Caption: Workflow for HPLC-based purity assessment of 9H-Fluorene-3,9-diol.
Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique that combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry.[7][8] However, due to the low volatility and polar nature of 9H-Fluorene-3,9-diol, direct analysis is challenging. The hydroxyl groups can cause peak tailing and potential thermal degradation in the hot GC inlet.[9]
Expertise & Causality: The Critical Role of Derivatization
To overcome these challenges, a chemical derivatization step is essential.[10][11] Derivatization is a reaction that converts the polar -OH groups into less polar, more volatile, and more thermally stable functional groups.[12] For hydroxyl groups, silylation is the most common and effective technique. In this process, an active hydrogen is replaced by a trimethylsilyl (TMS) group. The resulting TMS ether is significantly more volatile and less polar, making it amenable to GC analysis.[9]
We will use N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) as the silylation agent. BSTFA is highly reactive and its byproducts are volatile, preventing interference in the chromatogram.
Experimental Protocol: GC-MS Method with Silylation
Objective: To separate, identify, and quantify the silylated derivative of 9H-Fluorene-3,9-diol and its impurities.
1. Derivatization:
- Accurately weigh approximately 1 mg of the 9H-Fluorene-3,9-diol sample into a 2 mL autosampler vial.
- Add 500 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).
- Add 100 µL of BSTFA.
- Cap the vial tightly and heat at 70 °C for 30 minutes. Rationale: Heating ensures the derivatization reaction goes to completion.
- Cool to room temperature before analysis.
2. Instrumentation:
- Gas Chromatograph coupled to a Mass Spectrometer (e.g., a single quadrupole or triple quadrupole).
3. Chromatographic and Spectrometric Conditions:
- Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness). Rationale: A non-polar 5% phenyl-methylpolysiloxane column is a general-purpose column suitable for a wide range of derivatized compounds.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Inlet: Split/Splitless, operated in split mode (e.g., 20:1 split ratio) at 280 °C. Rationale: A high inlet temperature ensures complete vaporization of the derivatized analytes.
- Oven Temperature Program:
- Initial temperature: 150 °C, hold for 1 min.
- Ramp: 15 °C/min to 300 °C.
- Hold: 5 min at 300 °C. Rationale: This temperature program provides good separation of the derivatized main component from potential byproducts and impurities.
- MS Transfer Line Temperature: 290 °C.
- Ion Source Temperature: 230 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: 50-550 m/z.
4. Data Analysis and Purity Calculation:
- Purity is calculated from the Total Ion Chromatogram (TIC) using the area percent method.
- The key advantage of MS is that the mass spectrum of each impurity peak can be compared against spectral libraries (like NIST) for tentative identification, providing valuable structural information.
Workflow Diagram: GC-MS Purity Assessment
Caption: Workflow for GC-MS purity assessment, including the essential derivatization step.
Head-to-Head Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS depends on the specific analytical goals, such as routine quality control versus in-depth impurity profiling.
| Feature | HPLC-DAD | GC-MS | Justification |
| Analyte Compatibility | Excellent | Poor (without derivatization) | HPLC directly analyzes the polar, non-volatile diol. GC requires derivatization to increase volatility and thermal stability.[5][6] |
| Sample Preparation | Simple (dissolve and inject) | Complex (requires derivatization) | The additional derivatization step for GC-MS adds time, cost, and a potential source of analytical error. |
| Separation Efficiency | Good to Excellent | Excellent to Superior | The use of long capillary columns in GC typically provides higher resolution than packed HPLC columns. |
| Impurity Identification | Limited (based on UV spectrum and retention time) | Excellent (provides mass spectra for structural elucidation) | MS is a powerful tool for identifying unknown impurities by their fragmentation patterns.[13][14] |
| Quantitation | Robust and Straightforward | Robust (requires consistent derivatization) | Both techniques provide accurate quantitative data, but GC-MS quantitation can be affected by derivatization efficiency. |
| Method Validation | Standard procedures | Requires validation of the derivatization step | Method validation for GC-MS must demonstrate the completeness and reproducibility of the derivatization reaction.[15][16][17] |
| Typical Use Case | Routine QC, purity assays, stability testing | Impurity profiling, identification of unknowns, reference material characterization |
Conclusion and Recommendations
For the purity assessment of 9H-Fluorene-3,9-diol, both HPLC and GC-MS are powerful, albeit fundamentally different, analytical tools.
-
HPLC is the recommended method for routine quality control and purity determination. Its primary advantages are the simplicity of sample preparation and its direct applicability to the non-volatile, polar analyte. This makes it a faster, more cost-effective, and more robust method for batch release and stability studies, in line with guidelines from pharmacopoeias like the USP and EP.[2][18]
-
GC-MS serves as an indispensable tool for impurity identification and in-depth characterization. While the requirement for derivatization makes it less suitable for high-throughput screening, its superior resolution and the structural information provided by the mass spectrometer are invaluable for identifying and characterizing unknown impurities, degradants, or byproducts from the synthesis process.
Ultimately, a comprehensive analytical strategy for 9H-Fluorene-3,9-diol may involve using HPLC for routine purity checks and employing GC-MS as a complementary technique for a deeper investigation of any significant unknown peaks observed in the HPLC chromatogram. This dual-pronged approach leverages the strengths of both techniques to ensure the highest level of quality and safety for the intended application.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
